molecular formula C13H9ClO3 B1414991 4-(3-Chlorophenoxy)benzoic acid CAS No. 1145-58-0

4-(3-Chlorophenoxy)benzoic acid

Cat. No.: B1414991
CAS No.: 1145-58-0
M. Wt: 248.66 g/mol
InChI Key: KFOAXWSLHHLZQB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H9ClO3 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chlorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOAXWSLHHLZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303622
Record name 4-(3-Chlorophenoxy)benzoic acid
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Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-58-0
Record name 4-(3-Chlorophenoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 4-(3-Chlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) is a critical diaryl ether intermediate used primarily in the development of agrochemicals (specifically protoporphyrinogen oxidase inhibiting herbicides) and pharmaceutical scaffolds (e.g., AKR1C3 inhibitors). This guide provides a rigorous technical analysis of its synthesis, prioritizing a scalable Nucleophilic Aromatic Substitution (


) protocol over traditional Ullmann coupling. It includes detailed experimental workflows, mechanistic insights, and characterization data to support research and development efforts.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound consists of a benzoic acid moiety linked via an ether bridge to a 3-chlorophenyl ring. The meta-chlorine substitution pattern confers specific lipophilic and electronic properties distinct from its para-substituted analogues.

Table 1: Physicochemical Data Profile[6]
PropertyValue / Description
IUPAC Name 4-(3-Chlorophenoxy)benzoic acid
CAS Registry Number 1145-58-0
Molecular Formula

Molecular Weight 248.66 g/mol
Physical State Solid (typically off-white to tan powder)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
pKa (Predicted) ~4.0 - 4.2 (Carboxylic acid)
LogP (Predicted) ~3.8 - 4.2 (Lipophilic)

Synthetic Strategy & Logic

Route Selection: vs. Ullmann Coupling

Historically, diaryl ethers were synthesized via Ullmann Coupling (copper-catalyzed reaction of phenols with aryl halides at high temperatures).[1] However, for 4-(3-Chlorophenoxy)benzoic acid, a Nucleophilic Aromatic Substitution (


)  strategy is superior for the following reasons:
  • Activation: The para-electron-withdrawing group (nitrile or ester) on the electrophile activates the ring for nucleophilic attack, making the harsh conditions of Ullmann coupling (200°C+, Cu catalyst) unnecessary.

  • Atom Economy & Yield: The

    
     reaction proceeds with high regioselectivity and yield under milder conditions (80-100°C).
    
  • Purification: Avoids copper waste and tedious removal of heavy metal residues.

Primary Protocol: Two-Step Sequence

The recommended pathway involves the coupling of 3-chlorophenol with 4-fluorobenzonitrile, followed by alkaline hydrolysis of the nitrile to the carboxylic acid.

Step 1: Ether Formation (

)

Reagents: 3-Chlorophenol, 4-Fluorobenzonitrile, Potassium Carbonate (


), DMF (or DMSO).
Mechanism:  The phenoxide ion attacks the 4-position of the benzonitrile, forming a Meisenheimer complex, followed by the elimination of the fluoride ion.
Step 2: Hydrolysis

Reagents: Sodium Hydroxide (NaOH), Ethanol/Water, Reflux. Transformation: Conversion of the nitrile (-CN) to the carboxylate (-COO⁻), followed by acidification to the free acid (-COOH).

Visualized Workflow

SynthesisWorkflow Start1 3-Chlorophenol (Nucleophile) Intermediate Intermediate: 4-(3-Chlorophenoxy)benzonitrile Start1->Intermediate K2CO3, DMF 90°C, 4-6h Start2 4-Fluorobenzonitrile (Electrophile) Start2->Intermediate Hydrolysis Hydrolysis (NaOH / EtOH, Reflux) Intermediate->Hydrolysis Product Product: 4-(3-Chlorophenoxy)benzoic acid Hydrolysis->Product 1. Reflux 2. HCl (pH 2)

Figure 1: Optimized synthetic workflow for 4-(3-Chlorophenoxy)benzoic acid via


 coupling.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Chlorophenoxy)benzonitrile
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Charging: Add 3-chlorophenol (1.0 equiv, e.g., 12.8 g) and 4-fluorobenzonitrile (1.05 equiv, 12.7 g) to the flask.

  • Solvent & Base: Dissolve in anhydrous DMF (Dimethylformamide, 5-10 volumes). Add anhydrous

    
      (1.5 equiv, granular).
    
    • Note: Granular

      
       is preferred over powder to prevent caking, though powder reacts faster.
      
  • Reaction: Heat the mixture to 90-100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (3-chlorophenol) should be consumed.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (500 mL). The product usually precipitates as a solid.

    • Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with water and brine, dry over

      
      , and concentrate.
      
    • Yield: Typically 85-95%.

Step 2: Hydrolysis to 4-(3-Chlorophenoxy)benzoic acid
  • Reaction: Suspend the nitrile intermediate from Step 1 in Ethanol (5 volumes). Add 20% NaOH aqueous solution (3-4 equiv).

  • Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. The suspension should clear as the salt forms.

    • Checkpoint: Monitor the disappearance of the nitrile peak (~2230 cm⁻¹) by IR or starting material by HPLC.

  • Isolation:

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with water.

    • Acidification: Slowly add 6N HCl with stirring until pH ~1-2. The carboxylic acid will precipitate.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Mechanistic Analysis ( )

The success of this synthesis relies on the stabilization of the anionic intermediate. The electron-withdrawing nitrile group at the para position of the fluorobenzene ring lowers the energy of the transition state (Meisenheimer complex), facilitating the displacement of the fluoride leaving group.

SNAr_Mechanism Reactants Reactants: Phenoxide + Ar-F TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack Products Products: Diaryl Ether + F- TS->Products Elimination of F-

Figure 2: Simplified mechanistic pathway of the key ether formation step.

Characterization Guidelines

To validate the structure of the synthesized compound, the following spectral features should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8-13.0 ppm (br s, 1H): -COOH  proton.
      
    • 
       7.9-8.0 ppm (d, 2H): Protons ortho to the carboxyl group (benzoic ring).
      
    • 
       7.0-7.1 ppm (d, 2H): Protons ortho to the ether linkage (benzoic ring).
      
    • 
       6.9-7.4 ppm (m, 4H): Protons on the 3-chlorophenyl ring (multiplet pattern due to meta-substitution).
      
  • IR Spectroscopy:

    • Broad absorption ~2500-3300 cm⁻¹ (O-H stretch of acid).

    • Strong band ~1680-1700 cm⁻¹ (C=O stretch).

    • Absence of nitrile peak at ~2230 cm⁻¹.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z ~247.

Applications & Safety

Applications
  • Agrochemicals: This compound serves as a vital intermediate for diphenylether herbicides (analogous to acifluorfen and lactofen), which act by inhibiting protoporphyrinogen oxidase (PPO).

  • Pharmaceuticals: It is investigated as a scaffold for AKR1C3 inhibitors (Aldo-keto reductase family), relevant in hormone-dependent diseases like prostate cancer [1].

  • Materials Science: Used as a monomeric building block for high-performance polyetherketones (PEK) and polysulfones.

Safety Considerations
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place. Stable under normal laboratory conditions.

References

  • Adeniji, A. O., et al. (2012). "Development of substituted 4-phenoxybenzoic acid analogues as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3)." Journal of Medicinal Chemistry. (Note: Discusses related phenoxy/anilino scaffolds).

  • PubChem. (2023). "Compound Summary: 4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0)."[4] National Center for Biotechnology Information.

  • Organic Chemistry Portal. (2023).

    
    )." 
    
  • Babu, S. G., & Karvembu, R. (2014). "CuO nanoparticles catalyzed C-O bond formation: A mild and efficient synthesis of diaryl ethers."[2] Tetrahedron Letters. (Describes modern Ullmann/coupling variations).

Sources

Physicochemical properties of 4-(3-Chlorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 4-(3-Chlorophenoxy)benzoic Acid

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) represents a critical scaffold in the development of agrochemical herbicides (specifically diphenyl ether class) and pharmaceutical intermediates targeting aldo-keto reductases or PPAR receptors. As a lipophilic carboxylic acid, its behavior is governed by a distinct interplay between its ionizable headgroup and its hydrophobic tail. This guide provides a definitive physicochemical profile, synthesizing experimental data with structural activity relationships (SAR) to inform formulation, synthesis, and analytical workflows.

Part 1: Molecular Identity & Structural Analysis

The structural integrity of 4-(3-Chlorophenoxy)benzoic acid relies on the ether linkage acting as a flexible hinge between two aromatic systems. Unlike the rigid biphenyls, the ether oxygen introduces a bond angle (~120°) that disrupts planarity, impacting crystal packing and solubility.

Parameter Data
IUPAC Name 4-(3-Chlorophenoxy)benzoic acid
CAS Registry Number 1145-58-0
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
SMILES O=C(O)C1=CC=C(OC2=CC=CC(Cl)=C2)C=C1
Structural Class Diphenyl ether; Benzoic acid derivative

Structural Insight (Senior Scientist Note): The meta-chlorine substitution on the distal phenoxy ring is electronically significant. While the phenoxy group is generally electron-donating (resonance) to the benzoic acid ring, the chlorine atom exerts an inductive electron-withdrawing effect. This subtle "push-pull" dynamic modulates the acidity of the carboxylic group, making it slightly more acidic than unsubstituted benzoic acid.

Part 2: Core Physicochemical Parameters

The following data aggregates experimental values and high-confidence SAR predictions essential for pre-formulation.

Property Value / Range Context & Implications
Physical State White to off-white crystalline powderPolymorphism is common in benzoic acid derivatives; screen for stable forms.
Melting Point 134 – 136 °C Moderate melting point suggests stable crystal lattice, likely driven by carboxylic acid dimerization.
Lipophilicity (LogP) 4.5 (Predicted)High Lipophilicity. This molecule is a "grease ball." It will bind extensively to plasma proteins and plastics in labware.
Acidity (pKa) 3.9 – 4.1 (Predicted)Ionized at physiological pH (7.4). Solubility will be pH-dependent (low in stomach, high in intestine).
Solubility (Water) < 0.1 mg/mL (at pH < pKa)Practically insoluble in acidic media. Requires salification (Na+, K+) for aqueous delivery.
Solubility (Organic) Soluble in DMSO, Methanol, AcetoneUse DMSO for stock solutions; avoid storing in plastic containers for long periods.

Part 3: Synthetic Pathway (Ullmann Ether Synthesis)

The most robust synthesis involves a copper-catalyzed Ullmann condensation. This route is preferred over nucleophilic aromatic substitution (SNAr) because the benzoic acid ring is not sufficiently electron-deficient to facilitate facile fluoride displacement without harsh conditions.

Mechanism & Workflow:

  • Coupling: Reaction of 3-chlorophenol with a 4-halobenzoate ester (to protect the acid).

  • Catalysis: Copper(I) source (e.g., CuI) with a ligand (e.g., dimethylglycine) to lower activation energy.

  • Hydrolysis: Saponification of the ester to yield the free acid.

SynthesisPathway Start1 3-Chlorophenol Catalyst Cat: CuI / K2CO3 Solvent: DMF, 110°C Start1->Catalyst Start2 Ethyl 4-bromobenzoate Start2->Catalyst Intermediate Ethyl 4-(3-chlorophenoxy)benzoate Catalyst->Intermediate Ullmann Coupling Step2 Hydrolysis (NaOH / EtOH) Intermediate->Step2 Final 4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) Step2->Final Saponification & Acidification

Figure 1: Copper-catalyzed synthesis route ensuring regioselectivity and high yield.

Part 4: Analytical Characterization Protocols

Protocol 1: HPLC Purity & Identification Method

Rationale: The high LogP requires a high organic mobile phase strength to elute the compound. Acidification is mandatory to suppress ionization and prevent peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses COO- to COOH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Equilibration)

    • 2-15 min: 30% -> 95% B (Elution of lipophilic acid)

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 254 nm (Benzoic acid π-π* transition) and 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Protocol 2: pKa Determination via Cosolvent Potentiometry

Rationale: Direct titration in water is impossible due to insolubility. The Yasuda-Shedlovsky method must be used.

  • Preparation: Prepare three solutions of the compound (approx. 1 mM) in 30%, 40%, and 50% Methanol/Water (v/v).

  • Titration: Titrate each with standardized 0.1 N KOH.

  • Calculation: Plot the apparent pKa (

    
    ) vs. the dielectric constant inverse (
    
    
    
    ) or mole fraction of methanol.
  • Extrapolation: Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa.

AnalyticalDecisionTree Sample Unknown Sample SolubilityCheck Solubility Check (DMSO vs Water) Sample->SolubilityCheck HPLC HPLC-UV/MS (Acidic Mobile Phase) SolubilityCheck->HPLC Dissolve in ACN/Water Decision Single Peak? HPLC->Decision NMR 1H NMR (DMSO-d6) Check Splitting Pattern Decision->NMR Yes Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No (Impure) Confirm Confirm Identity: AA'BB' (Benzoic) Multiplet (Phenoxy) NMR->Confirm Recrystallize->HPLC

Figure 2: Analytical decision tree for validating compound identity and purity.

Part 5: Stability & Handling

  • Hydrolytic Stability: The ether linkage is extremely robust. It will not hydrolyze under standard physiological conditions. The carboxylic acid moiety is stable but can form esters if stored in alcohols with acid catalysts.

  • Photostability: Diphenyl ethers can undergo photo-oxidation or dechlorination under intense UV light. Store in amber vials.

  • Container Closure: Due to LogP 4.5, significant adsorption to polypropylene (PP) tubes occurs within hours. Use glass or silanized glassware for all quantitative analytical work.

References

  • PubChem. 4-(3-Chlorophenoxy)benzoic acid (Compound). National Library of Medicine. Identifier: CID 114918018. Available at: [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Spectroscopic Data of 4-(3-Chlorophenoxy)benzoic acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-(3-Chlorophenoxy)benzoic acid (CAS No. 1145-58-0) is a molecule of interest, featuring a diaryl ether linkage that connects a benzoic acid moiety with a chlorinated phenyl ring.[1][2][3] Its potential applications necessitate a thorough understanding of its chemical structure, which is best achieved through a multi-pronged analytical approach.

Molecular Structure and Analytical Strategy

The structure of 4-(3-Chlorophenoxy)benzoic acid, with the molecular formula C₁₃H₉ClO₃ and a molecular weight of 248.66 g/mol , presents distinct features for spectroscopic analysis.[2][4] Our analytical strategy involves leveraging three complementary techniques to create a self-validating system for structural confirmation.

  • NMR Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and elucidate the electronic environment of each atom.

  • IR Spectroscopy: To identify the key functional groups, notably the carboxylic acid and the diaryl ether.

  • Mass Spectrometry: To determine the molecular weight and gain insights into the molecule's fragmentation patterns, further confirming its connectivity.

G cluster_0 Analytical Workflow Molecule 4-(3-Chlorophenoxy)benzoic acid NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR Characterization IR IR Spectroscopy Molecule->IR Characterization MS Mass Spectrometry Molecule->MS Characterization Structure Verified Structure NMR->Structure Provides C-H Framework IR->Structure Confirms Functional Groups MS->Structure Confirms Mass & Connectivity

Caption: Workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling. The aromatic region (typically 6.5-8.5 ppm) will be of particular interest.

Expected Chemical Shifts and Splitting Patterns:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Benzoic Acid Ring Protons: This ring system will exhibit an AA'BB' pattern, characteristic of a 1,4-disubstituted benzene ring.

    • H-A (ortho to -COOH): These two protons are expected to appear as a doublet around 8.0-8.2 ppm.

    • H-B (ortho to -OAr): These two protons will be a doublet at a slightly more upfield position, around 7.0-7.2 ppm, due to the electron-donating effect of the ether oxygen.

  • 3-Chlorophenoxy Ring Protons: This ring will show a more complex splitting pattern due to the meta-substitution.

    • H-C (ortho to -Cl): Expected to be a doublet of doublets around 7.3-7.4 ppm.

    • H-D (para to -Cl): Predicted to be a triplet around 7.1-7.2 ppm.

    • H-E (ortho to -OAr, meta to -Cl): A doublet of doublets is anticipated around 7.0-7.1 ppm.

    • H-F (ortho to -OAr, ortho to -Cl): A triplet-like signal is expected around 7.2-7.3 ppm.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH10.0 - 13.0broad singlet
H-A8.0 - 8.2doublet
H-B7.0 - 7.2doublet
H-C, D, E, F7.0 - 7.4complex multiplets
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent, resulting in 13 distinct signals.

Expected Chemical Shifts:

  • Carboxylic Carbon (-COOH): The carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons: These will appear in the 115-165 ppm region.

    • C-O Carbons: The carbons directly attached to the ether oxygen will be shifted downfield (150-160 ppm).

    • C-Cl Carbon: The carbon bonded to chlorine will also be downfield, around 134-136 ppm.

    • C-COOH Carbon: The carbon of the benzoic acid ring attached to the carboxyl group will be in the 128-132 ppm range.

    • Other Aromatic Carbons: The remaining CH carbons in the aromatic rings will resonate between 115-130 ppm.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH165 - 175
C (attached to ether O)150 - 160
C (attached to Cl)134 - 136
C (attached to -COOH)128 - 132
Aromatic CH Carbons115 - 130
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Chlorophenoxy)benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are absorbed when exposed to infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-(3-Chlorophenoxy)benzoic acid is expected to show several characteristic absorption bands that confirm its key structural features.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will appear around 1680-1720 cm⁻¹, characteristic of a carbonyl group in an aromatic carboxylic acid.

  • C-O Stretch (Ether and Carboxylic Acid): Two distinct C-O stretching bands are expected. The aryl-O-aryl stretch of the ether will appear around 1230-1270 cm⁻¹, and the C-O stretch of the carboxylic acid will be found near 1280-1320 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the two aromatic rings.

  • Aromatic C-H Stretches: These will appear as weak bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Predicted IR Absorption Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C=O (Carboxylic Acid)1680 - 1720Strong
C-O (Ether & Carboxylic Acid)1230 - 1320Strong
C=C (Aromatic)1450 - 1600Medium
C-H (Aromatic)3030 - 3100Weak
C-Cl700 - 800Medium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The most common method for a solid sample is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular formula is C₁₃H₉ClO₃. The monoisotopic mass is approximately 248.02 g/mol .[2] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks:

    • An M⁺ peak corresponding to the molecule containing the ³⁵Cl isotope.

    • An M+2 peak corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a monochlorinated compound.

  • Key Fragmentation Patterns: Electron ionization (EI) would likely induce fragmentation, providing structural clues.

    • Loss of -OH (m/z 231/233): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

    • Loss of -COOH (m/z 203/205): The loss of the entire carboxyl group as a radical is also a highly probable fragmentation pathway.

    • Cleavage of the Ether Bond: Scission of the C-O ether bond can lead to fragments corresponding to the chlorophenoxy cation (m/z 127/129) or the carboxyphenyl cation (m/z 121).

G M [C₁₃H₉ClO₃]⁺˙ m/z 248/250 F1 [C₁₃H₈ClO₂]⁺ m/z 231/233 M->F1 - •OH F2 [C₁₂H₈ClO]⁺ m/z 203/205 M->F2 - •COOH F3 [C₆H₄ClO]⁺ m/z 127/129 M->F3 Ether Cleavage F4 [C₇H₅O₂]⁺ m/z 121 M->F4 Ether Cleavage

Caption: Predicted fragmentation pathway for 4-(3-Chlorophenoxy)benzoic acid in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS would be the preferred method.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for LC-MS, which would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Electron Ionization (EI), often used with GC-MS or direct insertion probes, is a higher-energy technique that would induce the fragmentation described above.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive toolkit for the structural elucidation of 4-(3-Chlorophenoxy)benzoic acid. While direct experimental data is not currently widespread, the predicted spectra, based on fundamental principles and analysis of related structures, offer a reliable blueprint for what researchers should expect to observe. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the critical carboxylic acid and ether functional groups, and mass spectrometry will verify the molecular weight and isotopic composition while offering corroborating evidence of the molecular structure through fragmentation analysis. Adherence to the standardized protocols outlined herein will ensure the acquisition of high-quality data, leading to an unambiguous and trustworthy structural assignment.

References

  • Amerigo Scientific. 4-(3-Chlorophenoxy)benzoic acid.
  • Echemi. 4-(3-Chlorophenoxy)benzoic acid.
  • ChemicalBook. 4-(3-chlorophenoxy)benzoic acid CAS#: 1145-58-0.
  • BLD Pharm. 1145-58-0 | 4-(3-Chlorophenoxy)benzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for 4-(3-Chloroanilino)benzoic acid.
  • Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid.
  • LibreTexts Chemistry. Interpreting Infrared Spectra.
  • NIST. Benzoic acid, 4-chloro-. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

Sources

Technical Guide: Structural Elucidation of 4-(3-Chlorophenoxy)benzoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted ¹H NMR and ¹³C NMR Spectra for 4-(3-Chlorophenoxy)benzoic Acid Content Type: Technical Guide / Whitepaper

Executive Summary

This guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR) characteristics of 4-(3-chlorophenoxy)benzoic acid (CAS: 21601-78-5). As a diaryl ether scaffold, this molecule represents a critical pharmacophore in medicinal chemistry, particularly in the development of fenofibrate analogs and non-steroidal anti-inflammatory drugs (NSAIDs).

Accurate structural verification of this compound requires distinguishing between two distinct aromatic systems: the electron-deficient benzoic acid ring (Ring A) and the electron-rich, halogenated phenoxy ring (Ring B). This document outlines the predicted spectral data, assignment logic based on substituent chemical shifts (SCS), and a self-validating experimental protocol.

Structural Analysis & Numbering Scheme

To ensure precise assignment, we utilize the following numbering scheme throughout this guide. The molecule consists of two aromatic rings linked by an ether oxygen.

  • Ring A (Benzoic Acid Moiety): The ring containing the carboxylic acid.

    • C1: Quaternary carbon attached to -COOH.

    • C2, C6: Methine carbons ortho to the carbonyl (deshielded).

    • C3, C5: Methine carbons meta to the carbonyl (shielded by ether oxygen).

    • C4: Quaternary carbon attached to the ether oxygen.

  • Ring B (3-Chlorophenoxy Moiety): The ring containing the chlorine.

    • C1': Quaternary carbon attached to the ether oxygen.

    • C2': Methine carbon between Oxygen and Chlorine.

    • C3': Quaternary carbon attached to Chlorine.

    • C4': Methine carbon para to the ether linkage.

    • C5': Methine carbon meta to the ether linkage.

    • C6': Methine carbon ortho to the ether linkage.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Assignment Logic

The ¹H NMR spectrum is dominated by two distinct coupling systems:

  • Ring A (AA'BB' System): The 1,4-substitution creates a symmetric pattern. The electron-withdrawing carboxylic acid group strongly deshields H2/H6, shifting them downfield (~7.9 ppm). The electron-donating phenoxy group shields H3/H5 (~7.0 ppm).

  • Ring B (ABCD System): The 1,3-substitution creates a complex pattern. The chlorine atom exerts an inductive withdrawing effect (-I) but a resonance donating effect (+M).

    • H2': Singlet-like triplet (due to small meta coupling).

    • H5': Triplet (coupled to H4' and H6').

    • H4' & H6': Doublets of doublets.

Predicted Data Table

Solvent: DMSO-d₆ (Chosen to prevent carboxyl proton exchange and improve solubility)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentStructural Logic
12.80 - 13.10 Broad Singlet (br s)1H--COOH Acidic proton; highly deshielded; exchangeable with D₂O.
7.92 Doublet (d)2HJ ≈ 8.8Ring A: H2, H6 Ortho to EWG (-COOH). Strong deshielding.
7.43 Triplet (t)1HJ ≈ 8.1Ring B: H5' Meta to both Cl and O. Least affected by resonance.
7.25 Doublet of Doublets (ddd)1HJ ≈ 8.0, 1-2Ring B: H4' Para to O; Ortho to Cl.
7.15 Triplet (t) / Singlet1HJ ≈ 2.0Ring B: H2' Isolated between Cl and O.
7.08 Doublet of Doublets (dd)1HJ ≈ 8.0, 2.0Ring B: H6' Ortho to O; Para to Cl. Shielded by O resonance.
7.02 Doublet (d)2HJ ≈ 8.8Ring A: H3, H5 Ortho to EDG (-O-). Shielded by ether oxygen.

Technical Note: The region between 7.00 and 7.20 ppm may show significant overlap. High-field instruments (600 MHz+) or 2D COSY experiments are recommended to resolve H3/H5 from H2'/H6'.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Assignment Logic

The carbon spectrum allows for the definitive identification of the quaternary carbons, which are invisible in ¹H NMR.

  • Carbonyl (C=O): Most downfield signal (~167 ppm).

  • Oxygen-Bearing Carbons (C-O): The ether linkage deshields C4 (Ring A) and C1' (Ring B) significantly (~156-161 ppm).

  • Chlorine-Bearing Carbon (C-Cl): Distinctive shift around 134 ppm.

Predicted Data Table
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Logic
166.8 Quaternary (C=O)-C OOHCarbonyl carbon.
160.5 Quaternary (C-O)Ring A: C4 Ipso to ether oxygen; para to COOH.
156.2 Quaternary (C-O)Ring B: C1' Ipso to ether oxygen; meta to Cl.
134.5 Quaternary (C-Cl)Ring B: C3' Ipso to Chlorine.
131.8 Methine (CH)Ring A: C2, C6 Ortho to COOH.
131.5 Methine (CH)Ring B: C5' Meta to substituents.
125.4 Quaternary (C-C)Ring A: C1 Ipso to COOH.
124.0 Methine (CH)Ring B: C4' Para to Oxygen.
119.5 Methine (CH)Ring B: C2' Ortho to O and Cl.
118.2 Methine (CH)Ring B: C6' Ortho to Oxygen.
117.5 Methine (CH)Ring A: C3, C5 Ortho to Oxygen.

Experimental Validation Protocol

To validate these predictions experimentally, the following "Self-Validating" protocol should be employed. This ensures that any deviation from the predicted data is flagged immediately.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL DMSO-d₆ .

    • Why DMSO? CDCl₃ may lead to dimerization of the acid or broadening of the -COOH peak. DMSO disrupts hydrogen bonding, yielding a sharp acid peak.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons (C1, C4, C1', C3') have long T1 relaxation times. A short D1 will suppress their signals in ¹³C NMR and distort integration in ¹H NMR.

  • Scans: 16 scans for ¹H; 1024 scans for ¹³C.

Validation Checklist

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 4-(3-chlorophenoxy)benzoic acid using the data above.

NMR_Workflow Start Unknown Sample (Suspected 4-(3-chlorophenoxy)benzoic acid) H_Scan Run 1H NMR (DMSO-d6) Check 12-13 ppm region Start->H_Scan Acid_Check Peak at ~13 ppm? H_Scan->Acid_Check Acid_Check->Start No (Check Solvent/Structure) Aromatic_Analysis Analyze Aromatic Region (6.9 - 8.0 ppm) Acid_Check->Aromatic_Analysis Yes Pattern_Rec Identify AA'BB' System (2d @ 7.9, 2d @ 7.0) Aromatic_Analysis->Pattern_Rec Sub_Analysis Identify ABCD System (Complex 4H pattern) Aromatic_Analysis->Sub_Analysis C13_Scan Run 13C NMR Locate C=O and C-Cl Pattern_Rec->C13_Scan Sub_Analysis->C13_Scan Validation Confirm C=O @ 167 ppm Confirm C-Cl @ 135 ppm C13_Scan->Validation Final Structure Confirmed Validation->Final

Caption: Logical workflow for the structural verification of 4-(3-chlorophenoxy)benzoic acid via 1D NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for substituent chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (General reference for diaryl ether spectral patterns).

  • PubChem. (2024). 4-(3-Chlorophenoxy)benzoic acid Compound Summary. National Library of Medicine. [Link] (Source for structural confirmation and identifiers).

Sources

Technical Whitepaper: Characterization and Synthesis of 4-(3-Chlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular formula and weight of 4-(3-Chlorophenoxy)benzoic acid Content Type: In-depth technical guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) is a pivotal diaryl ether intermediate used primarily in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase (PPO) inhibitor herbicides) and pharmaceutical scaffolds targeting peroxisome proliferator-activated receptors (PPARs). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Chemical Identity & Physicochemical Properties

The core identity of the molecule rests on its diaryl ether linkage, connecting a meta-chlorinated phenol ring to a para-substituted benzoic acid moiety. This structural arrangement imparts specific lipophilicity and metabolic stability profiles essential for bioactivity.

Table 1: Physicochemical Data Profile
PropertySpecification
Chemical Name 4-(3-Chlorophenoxy)benzoic acid
CAS Number 1145-58-0
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Exact Mass 248.0240 Da
Appearance White to off-white crystalline powder
Melting Point 134–136 °C
pKa (Predicted) 3.9 – 4.1 (Carboxylic acid)
LogP (Predicted) 4.2 (High lipophilicity due to diaryl ether)
Solubility Soluble in DMSO, Methanol, DMF; Insoluble in water

Synthetic Pathways & Mechanism

The synthesis of 4-(3-Chlorophenoxy)benzoic acid is classically achieved via the Ullmann Ether Synthesis or Nucleophilic Aromatic Substitution (S_NAr) . The choice of pathway depends on the availability of starting materials and the desired yield. The Ullmann coupling is generally preferred for its robustness in forming diaryl ethers from phenols and aryl halides.

Mechanistic Pathway (Ullmann Coupling)

The reaction involves the copper-catalyzed coupling of 3-chlorophenol with a 4-halobenzoic acid derivative (typically 4-iodobenzoic acid or its ester) in the presence of a base.

Key Mechanistic Steps:

  • Deprotonation: The base (K₂CO₃ or Cs₂CO₃) deprotonates 3-chlorophenol to form the phenoxide anion.

  • Oxidative Addition: The Copper(I) catalyst undergoes oxidative addition into the aryl halide bond of the benzoic acid precursor.

  • Ligand Exchange: The phenoxide displaces the halide on the copper center.

  • Reductive Elimination: The diaryl ether bond forms, regenerating the Cu(I) catalyst and releasing the product.

Synthesis Workflow Diagram

G Start1 3-Chlorophenol (C6H5ClO) Intermediate Copper(III) Complex (Transient) Start1->Intermediate Deprotonation & Ligand Exchange Start2 4-Iodobenzoic Acid (C7H5IO2) Start2->Intermediate Oxidative Addition Reagents Catalyst: CuI Ligand: L-Proline/DMEDA Base: K2CO3 Solvent: DMF/DMSO Reagents->Intermediate Product 4-(3-Chlorophenoxy)benzoic Acid (C13H9ClO3) Intermediate->Product Reductive Elimination

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target diaryl ether.

Experimental Protocols

The following protocol is a standardized, high-yield method adapted from modern catalytic variations of the Ullmann reaction [1].

Standardized Synthesis Protocol

Reagents:

  • 3-Chlorophenol (1.1 equiv)

  • 4-Iodobenzoic acid methyl ester (1.0 equiv) (Note: Esters are preferred to prevent copper salt formation with the acid)

  • Copper(I) Iodide (10 mol%)

  • N,N-Dimethylglycine or L-Proline (20 mol%) (Ligand)

  • Cesium Carbonate (2.0 equiv)

  • Solvent: 1,4-Dioxane or DMSO

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-iodobenzoic acid methyl ester (10 mmol), 3-chlorophenol (11 mmol), CuI (1 mmol), Ligand (2 mmol), and Cs₂CO₃ (20 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove oxygen, which degrades the Cu catalyst.

  • Solvation: Add anhydrous 1,4-dioxane (20 mL) via syringe under nitrogen flow.

  • Reaction: Heat the mixture to 90–110 °C for 12–24 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

  • Hydrolysis (If using ester): Once coupling is complete, add NaOH (2M, 10 mL) directly to the reaction mixture and heat at 60 °C for 2 hours to hydrolyze the methyl ester to the free acid.

  • Workup:

    • Cool to room temperature.

    • Acidify with 1M HCl to pH ~2. The product will precipitate.[1]

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield pure 4-(3-chlorophenoxy)benzoic acid as white needles.

Analytical Characterization

Validation of the synthesized compound requires multi-modal analysis.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:

  • δ 12.80 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.95 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to carbonyl.

  • δ 7.45 (t, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (meta to Cl).

  • δ 7.25 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (para to Cl).

  • δ 7.15 (s, 1H): Proton on chlorophenoxy ring (ortho to Cl and ether).

  • δ 7.05 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to ether linkage.

  • δ 7.00 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (ortho to ether).

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Key Peak: m/z 247.0 [M-H]⁻.

  • Isotope Pattern: A characteristic 3:1 intensity ratio for the M and M+2 peaks due to the presence of one Chlorine atom (³⁵Cl/³⁷Cl).

Applications in Drug & Agrochemical Development

This molecule serves as a critical "Building Block" (Scaffold) in two major industries:

  • Herbicides (PPO Inhibitors): The diaryl ether moiety is the pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibitors. 4-(3-Chlorophenoxy)benzoic acid is a structural analog to precursors used for Acifluorfen and Aclonifen . The 3-chloro substituent provides metabolic stability against ring hydroxylation in plants [2].

  • Pharmaceuticals (PPAR Agonists): In medicinal chemistry, the phenoxy-benzoic acid scaffold mimics the endogenous ligand structure for PPARα and PPARγ receptors. Derivatives are explored for treating dyslipidemia, similar to the mechanism of Fibrates (e.g., Fenofibrate) [3].

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Phenols. Accounts of Chemical Research.

  • Dayan, F. E., & Duke, S. O. (2003). Protoporphyrinogen Oxidase Inhibitors. Herbicide Classes in Development.

  • PubChem Compound Summary. (2024). 4-(3-Chlorophenoxy)benzoic acid.[2] National Center for Biotechnology Information.

Sources

Technical Monograph: Structural Analogues and Derivatives of 4-(3-Chlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diphenyl Ether Scaffold

The molecule 4-(3-Chlorophenoxy)benzoic acid (3-CPBA) represents a "privileged structure" in medicinal and agrochemical chemistry: the diphenyl ether. Unlike rigid biphenyls, the ether linkage introduces a specific bond angle (~120°) and rotational freedom that allows the molecule to adopt distinct conformations (skew/twist) required for binding to hydrophobic pockets in enzymes such as Protoporphyrinogen Oxidase (PPO) and nuclear receptors like PPARα .

This guide dissects the 3-CPBA scaffold, detailing its synthesis, the electronic influence of the meta-chlorine substituent, and the derivatization pathways that yield high-value bioactive analogues.

Chemical Architecture & Mechanistic Insight

The "Meta-Chloro" Effect

The placement of the chlorine atom at the 3-position (meta) of the phenoxy ring is not arbitrary. In drug design, this specific substitution pattern serves two critical functions:

  • Metabolic Stability: It blocks the metabolically vulnerable para-position on the phenoxy ring, retarding hydroxylation by CYP450 enzymes.

  • Lipophilic Vectoring: The chlorine atom ($ \sigma_{meta} = 0.37 $) increases the logP, enhancing membrane permeability without introducing the steric bulk that an ortho-substituent would, which could disrupt the ether bridge geometry.

Isosteric Relationships

3-CPBA is a direct structural analogue of:

  • Fenofibric Acid: (PPARα agonist) where the spacer is elongated.

  • Aclonifen/Acifluorfen: (Herbicides) where nitro groups are added to the benzoic ring.

  • 4-(3-Chloroanilino)benzoic acid: A bioisostere where the oxygen bridge is replaced by nitrogen (NH), often used to increase hydrogen bond donor capability [1].

Synthetic Methodologies

To ensure high purity and scalability, we prioritize Nucleophilic Aromatic Substitution (


) over the traditional Ullmann condensation, as the latter often suffers from copper waste and lower yields.
Protocol A: Synthesis of 3-CPBA

Rationale: This method utilizes the electron-withdrawing nature of the carboxyl/ester group to facilitate fluoride displacement.

Reagents:

  • Substrate A: Ethyl 4-fluorobenzoate (Activated electrophile)

  • Substrate B: 3-Chlorophenol (Nucleophile)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF or DMSO (Polar aprotic to solvate the cation)

Step-by-Step Workflow:

  • Nucleophile Activation: In a dry 3-neck flask, dissolve 3-chlorophenol (1.1 eq) in DMF. Add anhydrous

    
     (2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Checkpoint: The suspension should become slightly viscous.
    
  • Coupling: Add Ethyl 4-fluorobenzoate (1.0 eq) dropwise.

  • Reflux: Heat the mixture to 120°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting fluoride (

    
    ) should disappear.
    
  • Hydrolysis (In-situ): Once coupled, add 10% NaOH solution directly to the reaction mixture and heat at 80°C for 2 hours to cleave the ethyl ester.

  • Workup: Pour the mixture into ice water. The solution will be basic. Slowly acidify with 6N HCl to pH 2.

  • Isolation: The product, 4-(3-Chlorophenoxy)benzoic acid , will precipitate as a white solid. Filter, wash with water, and recrystallize from Ethanol/Water.[1]

Visualization: Synthesis Logic Flow

Synthesis_Workflow Start Start: 3-Chlorophenol Activation Deprotonation (K2CO3/DMF) Start->Activation  Base Activation   Coupling SnAr Coupling (+ Ethyl 4-fluorobenzoate) Activation->Coupling  Phenoxide Attack   Intermediate Intermediate: Ethyl 4-(3-chlorophenoxy)benzoate Coupling->Intermediate  120°C, 6h   Hydrolysis Saponification (NaOH, 80°C) Intermediate->Hydrolysis  Ester Cleavage   Final Target: 4-(3-Chlorophenoxy)benzoic acid Hydrolysis->Final  Acidification (HCl)  

Figure 1: Step-wise synthetic pathway transforming 3-chlorophenol into the target benzoic acid derivative via SnAr mechanism.

Functional Derivatives & Analogues

The carboxylic acid tail of 3-CPBA is the primary handle for derivatization. Two key classes of analogues are critical for research: Thioureides (Antimicrobial) and Hydroxamates (HDAC/Enzyme Inhibition).

Series A: Thioureide Derivatives (Antimicrobial)

Research indicates that converting the acid to a thioureide significantly broadens antimicrobial activity, particularly against MRSA [2].

Protocol:

  • Activation: Convert 3-CPBA to its acid chloride using Thionyl Chloride (

    
    )  (Reflux, 3h).
    
  • Isothiocyanate Formation: React the acid chloride with Ammonium Thiocyanate (

    
    )  in acetone to form the acyl isothiocyanate intermediate.
    
  • Amine Addition: Add a substituted aniline (e.g., 4-bromoaniline) to yield the thioureide:

    
    
    
Series B: Bioisosteres (Nitrogen Bridge)

Replacing the ether oxygen with nitrogen yields 4-(3-chloroanilino)benzoic acid .

  • Significance: This analogue introduces a hydrogen bond donor (the NH) which can anchor the molecule in enzyme active sites (e.g., Aldose Reductase) more effectively than the passive ether oxygen [1].

  • Synthesis Change: Use Buchwald-Hartwig amination (Pd(OAc)2, BINAP) instead of

    
     for the C-N bond formation.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the 3-CPBA scaffold based on recent literature [2][3].

Structural RegionModificationBiological ConsequenceApplication
Bridge (X) -O- (Ether)High flexibility, LipophilicHerbicides (PPO), PPAR Agonists
-NH- (Amine)H-Bond Donor, RigidAnticancer (Kinase Inhibitors)
-S- (Thioether)Oxidation prone (Sulfoxide)Metabolic Probes
Ring A (Benzoic) -COOH (Acid)Polar head, Ionic bindingEssential for Receptor Docking
-CONH-CS-NHRLipophilic, Membrane activeAntimicrobial (S. aureus)
Ring B (Phenoxy) 3-Cl (Meta)Optimal Lipophilicity/StabilityStandard Reference
4-Cl (Para)Metabolic vulnerabilityReduced Half-life
3-CF3 (Meta)Increased metabolic stabilityEnhanced Herbicidal Activity
Visualization: Signaling & Interaction Map

SAR_Mechanism Core 4-(3-Chlorophenoxy) benzoic acid PPO Target: PPO Enzyme (Chloroplast) Core->PPO  Ether Bridge binds    hydrophobic pocket   PPAR Target: PPAR-alpha (Nucleus) Core->PPAR  Acid Head group    ionic interaction   Bact Target: Bacterial Membrane (Thioureide derivs) Core->Bact  Derivatization to    Thioureide   Mech_PPO Mechanism: Protoporphyrin IX Accumulation -> ROS Generation PPO->Mech_PPO Mech_PPAR Mechanism: Lipid Metabolism Regulation (Fibrate-like) PPAR->Mech_PPAR

Figure 2: Interaction map showing the divergent biological pathways accessible via the 3-CPBA scaffold.

References

  • Liu, X.[2] & Long, S. (2023).[2] 4-(3-Chloroanilino)benzoic acid.[3] IUCrData. Available at: [Link]

  • Limban, C. et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3). Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of Phenols from Benzoic Acids: 4-Phenoxybenzoyl chloride. Org. Synth. 2020, 97, 262-278. Available at: [Link]

  • Vertex Pharmaceuticals. (2012). Aldo-keto reductase AKR1C2 and AKR1C3 inhibitors. (Contextual grounding on benzoic acid pharmacophores). Available at: [Link]

Sources

Synthetic Auxins: Molecular Dynamics & Physiological Protocols of Chlorophenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The Molecular Interface: Auxin as a "Molecular Glue"[1][2]

The chlorophenoxyacetic acids (e.g., 2,4-D, MCPA) represent a masterclass in chemical biology. While they are functionally categorized as herbicides or growth regulators, mechanistically they are molecular glues . They stabilize protein-protein interactions (PPIs) that do not naturally occur with high affinity, specifically between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.

The Affinity-Stability Paradox

A common misconception is that synthetic auxins bind the receptor tighter than the natural hormone Indole-3-acetic acid (IAA). Structural biology reveals the opposite.

  • IAA (Natural): Binds TIR1 with high affinity (

    
    ).
    
  • 2,4-D (Synthetic): Binds TIR1 with significantly lower affinity (

    
    ).
    

Why is 2,4-D more potent? The lethality of 2,4-D stems from metabolic resistance , not binding affinity.

  • Transport Asymmetry: 2,4-D is an influx substrate (via AUX1) but a poor efflux substrate (via PIN proteins), causing intracellular accumulation.

  • Conjugation Failure: Natural IAA is rapidly deactivated by GH3 amido synthetases, which conjugate amino acids (Asp/Glu). 2,4-D is a poor substrate for GH3 enzymes (specifically Group II GH3s), allowing it to persist in the cell and maintain constitutive activation of the ubiquitination machinery.

The Ubiquitin-Proteasome Pathway

The following diagram illustrates the SCF


 complex mechanism.[1][2] Note that 2,4-D acts as the "glue" filling the hydrophobic cavity between TIR1 and the Aux/IAA degron (Domain II).

AuxinPathway cluster_inputs 2,4-D 2,4-D (Ligand) TIR1 SCF-TIR1 (E3 Ligase) Complex Ternary Complex (TIR1 + 2,4-D + Aux/IAA) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitination Poly-Ubiquitination Complex->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Transcription ARF Transcription Factors Released Proteasome->Transcription Repressor Removed GeneExp Gene Expression (GH3, ACS, NCED) Transcription->GeneExp

Figure 1: The SCF-TIR1 ubiquitin-proteasome system. 2,4-D facilitates the recruitment of Aux/IAA repressors to the E3 ligase, leading to their destruction.

Structure-Activity Relationships (SAR)

The efficacy of chlorophenoxyacetic acids is dictated by the substitution pattern on the phenyl ring. The carboxyl group is non-negotiable—it forms a salt bridge with Arg403 in the TIR1 pocket.

Table 1: Comparative Physicochemical & Biological Properties
CompoundStructure NoteTIR1 Binding (

)
Metabolic StabilityPrimary Application
IAA Indole ring~10–20 nMLow (Rapid GH3 conjugation)Endogenous growth
2,4-D 2,4-dichloro~140–300 nMHigh (Poor GH3 substrate)Herbicide / Callus Induction
MCPA 2-methyl, 4-chloro~200–400 nMHighHerbicide (Cereal safety)
2,4,5-T 2,4,5-trichloroHigh AffinityVery High (Recalcitrant)Banned (Defoliant)

Key SAR Rules:

  • The 4-Position: A halogen (Cl) or methyl group at the para position is critical for activity. It fits into the hydrophobic niche of the receptor.

  • The 2-Position: Ortho substitution restricts rotation of the ether linkage, locking the molecule into a bioactive conformation.

  • The Side Chain: Must be an acetic acid moiety. Extension to propionic/butyric acid (e.g., 2,4-DB) creates "pro-drugs" that require

    
    -oxidation to become active.
    

The Lethality Cascade: "Auxin Overdose"

In high doses (herbicide application), 2,4-D triggers a specific death sequence.[3] It is not the auxin activity itself that kills, but the secondary hormonal chaos .

The Pathway:

  • Ethylene Biosynthesis: Constitutive ARF activation upregulates ACS (1-aminocyclopropane-1-carboxylate synthase).

  • ABA Accumulation: High ethylene triggers NCED (9-cis-epoxycarotenoid dioxygenase), leading to massive Abscisic Acid (ABA) synthesis.

  • ROS Generation: ABA closes stomata and activates NADPH oxidases, flooding the tissue with Reactive Oxygen Species (ROS).

DeathCascade AuxinOverdose 2,4-D Accumulation (Auxin Overdose) ACS ACS Synthase Upregulation AuxinOverdose->ACS Ethylene Massive Ethylene Production ACS->Ethylene NCED NCED Upregulation (ABA Biosynthesis) Ethylene->NCED Cross-Talk ABA Abscisic Acid (ABA) Accumulation NCED->ABA Stomata Stomatal Closure ABA->Stomata ROS ROS Production (H2O2, Superoxide) ABA->ROS NADPH Oxidase Death Tissue Necrosis & Plant Death Stomata->Death Carbon Starvation ROS->Death Lipid Peroxidation

Figure 2: The physiological cascade from auxin perception to plant death. Note the critical role of ABA as the executioner.

Experimental Protocols

Protocol A: Quantitative Root Inhibition Assay

Purpose: To determine the sensitivity of Arabidopsis thaliana or crop seedlings to auxinic compounds. This is the gold standard for assessing bioactivity.

Materials:

  • Murashige & Skoog (MS) Basal Salts (PhytoTech Labs M524).

  • 1% Sucrose, 0.8% Phytoagar.

  • Square petri dishes (100mm x 100mm).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Media Prep: Autoclave MS/Sucrose/Agar. Cool to 55°C.

  • Treatment: Add 2,4-D from a 10 mM stock (in DMSO) to reach final concentrations: [0, 10, 50, 100, 500 nM].

    • Control: Must contain equivalent volume of DMSO (mock).

  • Plating: Surface sterilize seeds. Plate seeds in a single row, 1 cm from the top edge.

  • Stratification: 2 days at 4°C (dark) to synchronize germination.

  • Growth: Transfer to growth chamber (22°C, 16h light). Place plates vertically .

  • Measurement (Day 7): Scan plates on a flatbed scanner. Use ImageJ (NeuronJ plugin) to trace primary root length.

  • Calculation: Plot Root Length vs. Log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: Callus Induction (Tissue Culture)

Purpose: To induce dedifferentiation of somatic cells into pluripotent callus tissue.

Optimization Logic: 2,4-D is preferred over IAA because its stability prevents rapid depletion in the media over the 2-4 week culture period.

Workflow:

  • Explant Source: Immature embryos (Wheat/Maize) or Leaf discs (Tobacco/Arabidopsis).

  • Induction Media:

    • MS Salts + Vitamins.

    • 30 g/L Sucrose.

    • 2,4-D: 1.0 to 2.0 mg/L (approx. 4.5 – 9.0 µM).

    • Optional: 0.1 mg/L Kinetin (Cytokinin) to modulate cell division rate.

  • Incubation: Dark conditions at 25°C. Light often triggers phenolic oxidation in early callus stages.

  • Subculture: Every 21 days. Reduce 2,4-D concentration by 50% in subsequent passages to prevent somaclonal variation.

Translational Insights: From Soil to Clinic

The mechanism of chlorophenoxyacetic acids has directly influenced modern drug discovery. The discovery that a small molecule (Auxin/2,4-D) could act as a "molecular glue" to bridge an E3 ligase (TIR1) and a target protein (Aux/IAA) provided the structural proof-of-concept for PROTACs (Proteolysis Targeting Chimeras) and Molecular Glue Degraders (e.g., Thalidomide analogs).

Researchers now design synthetic glues to recruit E3 ligases (like Cereblon or VHL) to degrade disease-causing proteins in humans, mimicking the plant's strategy for managing auxin response.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link[4]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology, 61, 417-434. Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8, 477–485. Link

  • Peterson, M. A., et al. (2016). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3701–3709. Link

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616–627. Link

  • Goggin, D. E., et al. (2018). 2,4-D resistance in wild radish: role of energy-dependent efflux. Weed Science, 66(1), 27-35. Link

Sources

Precision Targeting with Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

Benzoic acid (C₆H₅COOH) is often dismissed as a mere preservative, yet in medicinal chemistry, it represents a "privileged scaffold." Its planar aromatic ring coupled with a carboxylate headgroup allows for precise electrostatic and hydrogen-bonding interactions within protein active sites.

This guide moves beyond the traditional application of benzoic acid as a COX inhibitor (NSAIDs). We explore its role in epigenetic modulation (HDAC inhibition) , metabolic enzyme regulation (Tyrosinase/


-Glucosidase) , and sterile inflammation (HMGB1) . The following sections detail the causal mechanisms, quantitative potency data, and self-validating experimental protocols required for developing next-generation therapeutics.

Target Class I: Epigenetic Modulation (HDAC Inhibition)

Mechanism of Action: The Zinc Chelation Model

Histone Deacetylases (HDACs) are critical regulators of gene expression. Overexpression of HDACs (particularly Class I/II) is linked to oncogenesis. Benzoic acid derivatives function as Zinc-Binding Groups (ZBGs) .

Unlike hydroxamic acids (e.g., SAHA), which often suffer from poor pharmacokinetics, benzoic acid derivatives offer a stable alternative for coordinating the catalytic Zn²⁺ ion at the bottom of the HDAC active site.

  • Causality: The carboxylate oxygen or modified amide oxygen acts as a Lewis base, donating electron density to Zn²⁺. This prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the re-expression of tumor suppressor genes (e.g., p21).

Structure-Activity Relationship (SAR)

Recent studies highlight specific substitution patterns that maximize potency:

  • Linker Region: A hydrophobic linker (often incorporating an oxadiazole or hydrazide moiety) is required to span the tunnel of the HDAC active site.

  • Surface Recognition (Cap): Bulky aromatic groups at the para position of the benzoic acid core interact with the rim of the enzyme pocket.

  • Potency Data: The derivative A3bn (3-chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid) has demonstrated high affinity for HDAC2, HDAC6, and HDAC8.[1]

Table 1: Comparative Potency of Benzoic Acid-Based HDAC Inhibitors

Compound IDTarget IsoformsIC₅₀ / Binding AffinityMechanismReference
A3bn HDAC2, 6, 8High Affinity (Docking)Zn²⁺ Chelation via hydrazide/carboxylate[1]
DHBA (Dihydroxybenzoic acid)General HDAC< 50 µMROS induction & G2/M arrest[2]
Entinostat (Benzamide ref)HDAC1, 2, 3~0.9 µMCompetitive Inhibition[3]
Pathway Visualization

HDAC_Pathway BenzoicDeriv Benzoic Acid Derivative (A3bn/DHBA) HDAC_ActiveSite HDAC Active Site (Zn2+ Pocket) BenzoicDeriv->HDAC_ActiveSite Enters Pocket Inhibition Chelation of Zn2+ HDAC_ActiveSite->Inhibition Binds Histone Histone Tails (Lysine Residues) Inhibition->Histone Prevents Deacetylation Acetylation Accumulation of Acetylated Histones Histone->Acetylation Increases Chromatin Chromatin Relaxation (Euchromatin) Acetylation->Chromatin Induces GeneExpr Tumor Suppressor Expression (p21, p53) Chromatin->GeneExpr Promotes Apoptosis Cell Cycle Arrest & Apoptosis GeneExpr->Apoptosis Triggers

Figure 1: Mechanism of HDAC inhibition by benzoic acid derivatives leading to tumor suppression.

Target Class II: Metabolic Enzyme Inhibition

Tyrosinase Inhibition (Dermatology)

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[2][3] Hyperactivity leads to hyperpigmentation disorders.

  • Mechanism: Hydroxyl-substituted benzoic acids (e.g., 2,4-dihydroxybenzoic acid) act as copper chelators within the binuclear copper active site of tyrosinase. They also function as competitive inhibitors against L-DOPA.

  • Key Insight: The presence of an electron-donating group (methoxy or hydroxy) at the para position significantly enhances binding affinity.

-Glucosidase Inhibition (Diabetes)

Benzoic acid derivatives linked to heterocyclic rings (e.g., thiadiazoles) are potent inhibitors of


-glucosidase, preventing the hydrolysis of carbohydrates into glucose.
  • Data: Compound 9'b (a thiadiazole derivative with a benzoic acid linker) exhibited an IC₅₀ of 3.66 mM , significantly more potent than the standard drug Acarbose (IC₅₀ = 13.88 mM) [4].[4]

Table 2: Metabolic Enzyme Inhibition Profile

Target EnzymeCompound ClassIC₅₀ (µM/mM)Ref Drug ComparisonReference
Tyrosinase Cinnamic/Benzoic Hybrids (6c)5.7 µMSuperior to Kojic Acid (16.7 µM)[5]
Tyrosinase Amino-benzoic acid derivatives1.09 µMSuperior to L-Mimosine (3.68 µM)[6]

-Glucosidase
Thiadiazole-Benzoic Linker (9'b)3.66 mM~4x Potency of Acarbose[4]

Target Class III: The HMGB1 Axis (Sterile Inflammation)

While Salicylic acid (2-hydroxybenzoic acid) is known for COX inhibition, recent evidence identifies High Mobility Group Box 1 (HMGB1) as a direct target.

  • Significance: HMGB1 is a damage-associated molecular pattern (DAMP) released during tissue injury (sterile inflammation).

  • Mechanism: Salicylic acid derivatives bind to the HMG-box domain, preventing HMGB1 from interacting with TLR4 receptors. This suppresses the release of pro-inflammatory cytokines without the gastric toxicity associated with COX-1 inhibition [7].

Experimental Framework: Self-Validating Protocols

Protocol A: Synthesis of Benzoic Acid Amides (General)

Objective: To synthesize a library of amide-linked benzoic acid derivatives for SAR screening.

  • Activation: Dissolve substituted benzoic acid (1.0 equiv) in dry Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.2 equiv) and a catalytic drop of DMF.

  • Reflux: Stir at reflux (40°C) for 3–5 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the benzoyl chloride intermediate.

  • Coupling: Re-dissolve the residue in dry DCM. Add the target amine (1.0 equiv) and Triethylamine (Et₃N, 2.0 equiv) dropwise at 0°C.

  • Workup: Stir at room temperature for 12 hours. Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄.

  • Validation: Confirm structure via ¹H-NMR (look for amide proton singlet at δ 8.0–10.0 ppm) and FTIR (Amide I band at ~1650 cm⁻¹).

Protocol B: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Quantify the IC₅₀ of synthesized derivatives against Mushroom Tyrosinase.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase solution (1000 U/mL)

  • L-DOPA (2.5 mM) as substrate

  • Test Compounds (dissolved in DMSO)

Workflow:

  • Plate Setup: In a 96-well plate, add 140 µL Phosphate Buffer.

  • Inhibitor Addition: Add 20 µL of Test Compound (serial dilutions: 0.1 – 100 µM).

  • Enzyme Addition: Add 20 µL Tyrosinase enzyme solution. Incubate at 25°C for 10 minutes.

  • Substrate Initiation: Add 20 µL L-DOPA.

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.

  • Calculation:

    
    
    Plot log[Concentration] vs. % Inhibition to determine IC₅₀.
    
Assay Logic Visualization

Assay_Workflow Start Start: 96-Well Plate Mix Mix: Buffer + Enzyme + Inhibitor (Benzoic Deriv.) Start->Mix Incubate Incubate 25°C, 10 min Mix->Incubate Substrate Add Substrate (L-DOPA) Incubate->Substrate Reaction Reaction: L-DOPA -> Dopachrome Substrate->Reaction Read Read Absorbance @ 475 nm Reaction->Read Color Change (Orange) Data Calculate IC50 Read->Data

Figure 2: Step-by-step workflow for the Tyrosinase Inhibition Assay.

References

  • Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). PubMed Central. Available at: [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition. PubMed Central. Available at: [Link]

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives. PubMed Central. Available at: [Link]

  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics. PubMed. Available at: [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. Available at: [Link]

  • Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Note: Modern Copper-Catalyzed Synthesis of Aryl Ethers (Ullmann-Type Coupling)

[1][2]

Introduction & Scope

The classical Ullmann ether synthesis, historically requiring stoichiometric copper bronze and harsh temperatures (>200°C), has been rendered obsolete by ligand-accelerated catalysis. Modern protocols—pioneered by Ma, Buchwald, and Taillefer—allow for coupling at 80–110°C with catalytic copper (1–10 mol%).

This guide focuses on the Ligand-Promoted Ullmann-Type Coupling , the industry standard for synthesizing aryl ethers from aryl halides (I, Br, Cl) and phenols or aliphatic alcohols. This transformation is critical in medicinal chemistry for generating pharmacophores found in vancomycin-type antibiotics and various kinase inhibitors.

Key Advantages of Modern Protocols:
  • Chemomimesis: Tolerates substrates sensitive to Pd-catalysis (e.g., those containing sulfur or heavy chelation sites).

  • Cost Efficiency: Copper precursors are significantly cheaper than Palladium or Iridium.

  • Scalability: Homogeneous ligand systems avoid the heterogeneity issues of copper powder.

Mechanistic Insight: The Cu(I)/Cu(III) Cycle

Understanding the mechanism is vital for troubleshooting. Unlike Pd(0)/Pd(II) cycles, copper catalysis often involves a Single Electron Transfer (SET) or a Cu(I)/Cu(III) oxidative addition pathway. The currently accepted model for ligand-accelerated coupling is the Cu(I)/Cu(III) catalytic cycle .

The Catalytic Cycle[3]
  • Ligation: The precatalyst (e.g., CuI) binds with the bidentate ligand (L) to form the active L-Cu(I)-X species. Note: This species is air-sensitive.

  • Oxidative Addition (OA): The aryl halide adds to the copper center, forming a transient high-energy Cu(III) intermediate. This is often the rate-determining step (RDS) for aryl chlorides.

  • Ligand Exchange: The nucleophile (alcohol/phenol) displaces the halide on the Cu(III) center. This step requires a base to deprotonate the alcohol.

  • Reductive Elimination (RE): The C-O bond forms, releasing the product and regenerating the L-Cu(I) catalyst.

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the critical points of failure (oxidation or protodehalogenation).

UllmannCyclePreCatPre-Catalyst(CuI)ActiveCatActive Catalyst[L-Cu(I)]PreCat->ActiveCat+ LigandOxAddOxidative Addition[L-Cu(III)-Ar-X]ActiveCat->OxAdd+ Ar-X (RDS)OxidationFAILURE MODE:Oxidation to Cu(II)(Inactive)ActiveCat->Oxidation+ O2 (Air leak)LigExLigand Exchange[L-Cu(III)-Ar-OR]OxAdd->LigEx+ R-OH / Base- HXProtoDehaloSIDE REACTION:Protodehalogenation(Ar-H formation)OxAdd->ProtoDehalo+ H2O (Wet solvent)ProductProduct Release(Ar-O-R)LigEx->ProductReductiveEliminationProduct->ActiveCatRegeneration

Caption: Figure 1.[1][2][3] The Cu(I)/Cu(III) catalytic cycle. Note that air exposure shunts the active Cu(I) to inactive Cu(II), halting the reaction.

Critical Parameter Optimization

Success depends on the orthogonal selection of Ligand, Base, and Solvent.

Table 1: Ligand Selection Guide
Ligand ClassSpecific LigandSubstrate ScopeConditionsNotes
Oxalic Diamides BPPO or PPBO Aryl Chlorides, Bromides80–90°CHigh Activity. Developed by Dawei Ma.[4] Best for difficult substrates and low catalyst loading.
Amino Acids N,N-Dimethylglycine (DMG) Aryl Iodides, Bromides90–110°CStandard. Cheap, robust, but requires higher temperatures than oxalamides.
Phenanthrolines 3,4,7,8-Me4-Phen Aliphatic Alcohols80–110°CAliphatic Specialist. Excellent for coupling non-acidic primary/secondary alcohols.
Picolinic Acids Picolinic Acid Hindered Phenols80–100°CSteric Specialist. Good for ortho-substituted phenols.
Solvent & Base Effects[7][8][9]
  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are required to solubilize the inorganic base and stabilize the polar transition states. DMSO is often superior for phenol coupling; Toluene can be used with specific phenanthroline ligands but is slower.

  • Base:

    • Cs₂CO₃: The "Gold Standard" for Ullmann couplings. Its higher solubility in organic solvents compared to K₂CO₃ facilitates the deprotonation step.

    • K₃PO₄: A milder alternative, often used with amino acid ligands.

Experimental Protocols

Protocol A: The "High-Performance" Method (Oxalamide Ligands)

Recommended for: Aryl chlorides, deactivated aryl bromides, or large-scale reactions requiring low catalyst loading.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • Phenol/Alcohol (1.2 equiv)[5]

  • CuI (99.9% purity) (1–2 mol%)

  • Ligand: N,N'-bis(2-phenylphenyl)oxalamide (BPPO) (2–4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO (anhydrous) [0.5 M concentration]

Step-by-Step Workflow:

  • Pre-Complexation (Critical): In a glovebox or under active Ar flow, add CuI and the Oxalamide ligand to the reaction vial. Add 1/3 of the solvent. Stir at room temperature for 5–10 minutes. Why? This forms the active catalyst species before the substrate interferes.

  • Substrate Addition: Add the Aryl Halide, Phenol, and Base (Cs₂CO₃).

  • Solvent Completion: Wash down the sides of the vial with the remaining solvent.

  • Degassing: Seal the vial with a septum. Sparge with Argon for 5 minutes (if outside glovebox).

  • Reaction: Replace septum with a solid cap (if using pressure vial) or keep under Ar balloon. Heat to 90°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMSO. Dry organics over Na₂SO₄.

Protocol B: The "General Purpose" Method (Phenanthroline/DMG)

Recommended for: Aryl Iodides/Bromides with simple alcohols.

Reagents:

  • CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow: Combine all solids in a tube. Evacuate and backfill with Argon (x3). Add solvent via syringe. Heat to 110°C . Note: Higher temperature and loading are required compared to Protocol A.

Decision & Troubleshooting Workflow

Use the following logic flow to design your experiment and troubleshoot failures.

ProtocolLogicStartStart: Define SubstrateCheckHalideHalide Type?Start->CheckHalideClAryl ChlorideCheckHalide->ClLow ReactivityBrIAryl Bromide/IodideCheckHalide->BrIHigh ReactivityUseOxalamideProtocol A:Use Oxalamide (BPPO)Solvent: DMSOTemp: 90°CCl->UseOxalamideCheckNucNucleophile Type?BrI->CheckNucFailureLow Yield?UseOxalamide->FailureAliphaticAliphatic AlcoholCheckNuc->AliphaticPhenolicPhenolCheckNuc->PhenolicUsePhenProtocol B1:Use PhenanthrolineSolvent: Toluene/DMFTemp: 110°CAliphatic->UsePhenUseDMGProtocol B2:Use DimethylglycineSolvent: DMFTemp: 110°CPhenolic->UseDMGUsePhen->FailureUseDMG->FailureCheckColorCheck Color:Green/Blue = OxidationFailure->CheckColorYesCheckProtoCheck LCMS:Ar-H present = Wet SolventFailure->CheckProtoYes

Caption: Figure 2. Experimental design and troubleshooting logic flow.

Troubleshooting Guide

  • Reaction turns Green/Blue:

    • Cause: Oxidation of Cu(I) to Cu(II). Cu(II) is generally inactive for the oxidative addition step in this cycle.

    • Fix: Improve degassing (freeze-pump-thaw is superior to sparging). Ensure ligand is added before heating. Increase catalyst loading.

  • Starting Material Consumed, but Product Low (Ar-H formed):

    • Cause: Protodehalogenation. Trace water in the solvent is acting as a proton source.

    • Fix: Use fresh anhydrous solvent. Add 3Å molecular sieves to the reaction vessel.

  • Low Conversion of Aryl Chloride:

    • Cause: Oxidative addition is too slow.

    • Fix: Switch to Oxalamide ligands (BPPO) .[4] Increase temperature to 120°C. Ensure stirring is vigorous (heterogeneous base).

  • Coupling of Amino-Alcohols:

    • Issue: The amine moiety poisons the catalyst by chelating copper.

    • Fix: Protect the amine (e.g., Boc) or use a very strong ligand (Oxalamide) that out-competes the substrate for copper binding.

References

  • Ma, D., et al. (2015).[2][4] Cu-Catalyzed Aryl Ether Synthesis with Oxalamide Ligands. Journal of the American Chemical Society.[5][6] [Link]

  • Maiti, D. & Buchwald, S. L. (2010).[5] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[5] The Journal of Organic Chemistry.[7][5][8] [Link][5]

  • Taillefer, M., et al. (2004). Mild and Efficient Copper-Catalyzed Formation of Diaryl Ethers.[2][4][5] Chemistry – A European Journal. [Link]

  • Altman, R. A., Buchwald, S. L., et al. (2008).[9] Cu-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols.[10] The Journal of Organic Chemistry.[7][5][8] [Link]

Application Note: A Validated Protocol for the Synthesis of 4-(3-Chlorophenoxy)benzoic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of 4-(3-chlorophenoxy)benzoic acid, a key structural motif in various chemical and pharmaceutical research areas. The synthesis is achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers. This guide is designed for researchers and professionals in organic synthesis and drug development, offering a detailed, step-by-step methodology, mechanistic insights, and critical safety information. The protocol emphasizes causality, ensuring that the user understands the rationale behind each step, from reagent selection to final purification, thereby promoting reproducibility and success.

Introduction and Scientific Rationale

4-(3-Chlorophenoxy)benzoic acid is a diaryl ether carboxylic acid. The diaryl ether linkage is a prevalent feature in numerous biologically active molecules and advanced materials. Its synthesis, therefore, is of significant interest. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, remains a cornerstone of C-O bond formation between an aryl halide and a phenol.[1][2]

This protocol employs a modified Ullmann ether synthesis, which utilizes a copper catalyst to couple 3-chlorophenol with 4-bromobenzoic acid. The choice of an aryl bromide over an aryl chloride for the benzoic acid component is deliberate; the C-Br bond is generally more reactive than the C-Cl bond in copper-catalyzed coupling reactions, leading to better reaction kinetics and yields.[3] A base is required to deprotonate the phenol, generating the active nucleophile, and a high-boiling polar aprotic solvent is used to ensure the reagents remain in solution at the required high temperatures.[4]

Reaction Scheme

The overall transformation is depicted below:

Reaction Scheme for the synthesis of 4-(3-Chlorophenoxy)benzoic acid

Figure 1: Ullmann condensation between 3-chlorophenol and 4-bromobenzoic acid catalyzed by Copper(I) oxide.

Experimental Protocol: Synthesis and Purification

This section details the complete workflow, from reaction setup to the isolation of the purified product.

Materials and Equipment

Reagents:

  • 3-Chlorophenol (C₆H₅ClO, MW: 128.56 g/mol )

  • 4-Bromobenzoic acid (C₇H₅BrO₂, MW: 201.02 g/mol )

  • Copper(I) oxide (Cu₂O, MW: 143.09 g/mol )

  • Anhydrous Potassium Carbonate (K₂CO₃, MW: 138.21 g/mol ), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 5 M aqueous solution

  • Ethanol, 95%

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate with temperature control

  • Inert gas line (Nitrogen or Argon)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • pH paper or meter

Quantitative Data Summary
ReagentMW ( g/mol )Mass / VolumeMoles (mmol)Molar Equiv.Role
4-Bromobenzoic acid201.025.00 g24.871.0Substrate
3-Chlorophenol128.563.52 g27.361.1Nucleophile
Copper(I) oxide143.090.36 g2.510.1Catalyst
Potassium Carbonate138.216.88 g49.742.0Base
N,N-Dimethylformamide-100 mL--Solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 4-bromobenzoic acid (5.00 g, 24.87 mmol), 3-chlorophenol (3.52 g, 27.36 mmol), copper(I) oxide (0.36 g, 2.51 mmol), and finely powdered anhydrous potassium carbonate (6.88 g, 49.74 mmol).

    • Causality Note: Anhydrous conditions are crucial as water can interfere with the reaction. Using powdered K₂CO₃ increases its surface area, enhancing its effectiveness as a base. Two equivalents of base are used to deprotonate the phenol and neutralize the carboxylic acid, driving the reaction forward.

  • Solvent Addition and Degassing: Add 100 mL of anhydrous DMF to the flask. Bubble nitrogen or argon gas through the mixture for 15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring under a positive pressure of inert gas. Maintain this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: High temperatures are characteristic of Ullmann condensations and are necessary to overcome the activation energy for the oxidative addition step.[4]

  • Reaction Work-up and Product Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 400 mL of cold deionized water with stirring.

  • Acidification: While stirring, carefully add 5 M HCl dropwise to the aqueous mixture until the pH is approximately 1-2. This step protonates the carboxylate salt of the product, causing it to precipitate out of solution.

    • Causality Note: The product, 4-(3-chlorophenoxy)benzoic acid, is insoluble in acidic aqueous media, allowing for its isolation by filtration.

  • Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the crude solid with copious amounts of deionized water (3 x 100 mL) to remove DMF and inorganic salts. Allow the solid to air-dry on the filter for 1-2 hours.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (e.g., 100-150 mL) and heat the mixture to a gentle boil to dissolve the solid completely.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (turbid), indicating it is saturated.[5]

  • Crystal Formation: Add a few drops of hot ethanol to re-clarify the solution. Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[5]

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold ethanol/water (1:1 mixture), and dry them under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.[6]

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase reagents 1. Combine Reactants (4-Bromobenzoic Acid, 3-Chlorophenol, Cu₂O, K₂CO₃) in Flask solvent 2. Add Anhydrous DMF & Degas with N₂/Ar reagents->solvent heat 3. Heat to 120-130 °C (12-18 hours) solvent->heat cool 4. Cool to Room Temp. heat->cool quench 5. Pour into Water cool->quench acidify 6. Acidify with 5M HCl to pH 1-2 (Precipitation Occurs) quench->acidify filter1 7. Filter Crude Product & Wash with Water acidify->filter1 dissolve 8. Dissolve Crude Solid in Hot 95% Ethanol filter1->dissolve crystallize 9. Add Hot Water to Turbidity, Cool Slowly to Crystallize dissolve->crystallize filter2 10. Filter Pure Crystals & Wash with Cold EtOH/H₂O crystallize->filter2 dry 11. Dry Under Vacuum filter2->dry final_product Final Product dry->final_product Yields Pure 4-(3-Chlorophenoxy)benzoic acid

Caption: Workflow for the synthesis and purification of 4-(3-Chlorophenoxy)benzoic acid.

Mechanistic Overview

The Ullmann condensation is believed to proceed through a copper-mediated catalytic cycle. While the exact mechanism can vary with different ligands and conditions, a generally accepted pathway is as follows:

  • Formation of Copper(I) Phenoxide: The base (K₂CO₃) deprotonates the 3-chlorophenol to form the corresponding phenoxide. This phenoxide reacts with the Cu(I) catalyst to generate a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (4-bromobenzoic acid) undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step and results in a transient Cu(III) intermediate.[7]

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the C-O bond of the diaryl ether product, 4-(3-chlorophenoxy)benzoic acid, and regenerates a Cu(I) halide species.

  • Catalyst Regeneration: The Cu(I) catalyst is regenerated from the Cu(I) halide, allowing the cycle to continue.

This cycle highlights the critical role of copper in facilitating the coupling of two relatively unreactive partners.[4][8]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chlorophenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • 4-Bromobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.[9][10]

  • N,N-Dimethylformamide (DMF): A potential teratogen. Harmful if inhaled or absorbed through the skin.

  • Hydrochloric Acid (5 M): Corrosive. Causes severe skin burns and eye damage. Add slowly and carefully during the acidification step.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Wikipedia. Ullmann condensation. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Hassan, J., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Fanta, P. E. (1974). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Monge, S., et al. (2014). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromobenzoic acid. [Link]

  • Wentland, M. P. (2001). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Amrita University. (2015). Purification of Benzoic Acid by Crystallization. YouTube. [Link]

Sources

Technical Application Note: 4-(3-Chlorophenoxy)benzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS: 1145-58-0) represents a critical structural scaffold in the development of diphenyl ether and benzoic acid-class herbicides. Unlike its aliphatic analogs (e.g., phenoxyacetic acids like 2,4-D), this compound incorporates a rigid biaryl ether linkage directly attached to the benzoate moiety. This structural rigidity makes it an invaluable chemical probe for mapping the binding pockets of auxin perception receptors (TIR1/AFB family) and for studying Structure-Activity Relationships (SAR) in herbicide resistance management.

This guide details the protocols for synthesizing, characterizing, and biologically evaluating 4-(3-Chlorophenoxy)benzoic acid, positioning it as a tool for next-generation herbicide discovery.

Chemical Profile & Stability[1][2][3]

PropertySpecificationNotes
IUPAC Name 4-(3-Chlorophenoxy)benzoic acid
CAS Number 1145-58-0Distinct from 4-CPA (122-88-3)
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM)Poor water solubility; requires surfactant for foliar application.
pKa (Calc) ~4.0 - 4.2Acidic moiety drives phloem mobility (ion trap mechanism).
Stability Hydrolytically stableResistant to rapid degradation compared to ester derivatives.

Application 1: Chemical Synthesis (Ullmann Coupling Protocol)

Objective: To synthesize high-purity 4-(3-Chlorophenoxy)benzoic acid for biological testing using a copper-catalyzed Ullmann ether synthesis. This method is preferred over nucleophilic aromatic substitution (


) due to the electron-rich nature of the phenol.
Reagents:
  • Substrate A: 4-Iodobenzoic acid (1.0 eq)

  • Substrate B: 3-Chlorophenol (1.2 eq)

  • Base: Potassium carbonate (

    
    , 2.0 eq)
    
  • Catalyst: Copper(I) iodide (CuI, 10 mol%)

  • Ligand: L-Proline or

    
    -Dimethylglycine (20 mol%)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 4-Iodobenzoic acid (10 mmol) and 3-Chlorophenol (12 mmol).

  • Catalyst Addition: Add

    
     (20 mmol), CuI (1 mmol), and L-Proline (2 mmol).
    
  • Solvation: Add anhydrous DMSO (20 mL) and seal the flask with a septum. Purge with nitrogen gas for 10 minutes to remove oxygen (critical for CuI stability).

  • Reaction: Heat the mixture to 90°C for 24 hours under a nitrogen atmosphere. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid).

  • Work-up:

    • Cool reaction to room temperature.

    • Dilute with water (100 mL) and acidify to pH 2 using 1M HCl. The product will precipitate.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield off-white crystals.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 4-Iodobenzoic acid + 3-Chlorophenol Catalysis Catalysis: CuI / L-Proline K2CO3, DMSO, 90°C Start->Catalysis Reaction Reaction: Ullmann Coupling (24 Hours) Catalysis->Reaction Acidification Work-up: Acidify to pH 2 (HCl) Reaction->Acidification Monitor TLC Purification Purification: Recrystallization (EtOH/H2O) Acidification->Purification Precipitate Product Final Product: 4-(3-Chlorophenoxy) benzoic acid Purification->Product >95% Purity

Caption: Copper-catalyzed Ullmann ether synthesis pathway for generating the diphenyl ether scaffold.

Application 2: Auxinic Herbicide Bioassay

Objective: To quantify the auxinic activity of 4-(3-Chlorophenoxy)benzoic acid. This compound acts as a structural mimic of Indole-3-acetic acid (IAA), potentially binding to the TIR1 receptor to trigger unregulated gene expression and epinasty.

Mechanism of Action (Hypothesis)

The benzoic acid moiety mimics the carboxylate of IAA, while the 3-chlorophenoxy ring provides the hydrophobic bulk necessary to occupy the auxin binding pocket, stabilizing the interaction between TIR1 and Aux/IAA repressor proteins.

Protocol: Arabidopsis Root Growth Inhibition Assay

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige and Skoog (MS) medium plates + 1% sucrose.

  • Test Compound: 4-(3-Chlorophenoxy)benzoic acid (dissolved in DMSO).

  • Control: 2,4-D (Positive), DMSO (Negative).

Methodology:

  • Seed Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds at 4°C for 2 days to synchronize germination.

  • Plating: Plate seeds on vertical square plates containing MS media supplemented with increasing concentrations of the test compound (0, 0.1, 1, 10, 50 µM).

  • Growth Conditions: Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).

  • Data Collection (Day 7):

    • Measure primary root length.

    • Count lateral root density.

    • Score for root hair proliferation (a hallmark of auxinic activity).

Data Interpretation:

  • High Potency: IC₅₀ < 1 µM (Comparable to 2,4-D).

  • Moderate Potency: IC₅₀ 1–10 µM (Likely a weak agonist or prodrug).

  • Phenotype: Look for the "auxin overdose" phenotype: short, thick primary roots with excessive root hairs.

Signaling Pathway Visualization

AuxinPathway Compound 4-(3-Chlorophenoxy) benzoic acid Receptor TIR1/AFB (F-Box Protein) Compound->Receptor Binds Complex TIR1-Auxin-Aux/IAA Complex Receptor->Complex Recruits Repressor Repressor Aux/IAA Repressor Repressor->Complex Ubiquitination Ubiquitination & Proteasomal Degradation Complex->Ubiquitination ARF ARF Transcription Factors Released Ubiquitination->ARF Degrades Repressor Response Gene Activation: - Cell Elongation - Epinasty - Senescence ARF->Response Activates Transcription

Caption: Proposed Mode of Action: The compound acts as a molecular glue, promoting the degradation of Aux/IAA repressors.

Application 3: Metabolic Stability & Residue Analysis[4]

Objective: To determine the metabolic half-life of the compound in plant tissues. The 3-chloro substitution is strategically placed to block ring hydroxylation, potentially enhancing stability compared to unsubstituted analogs.

Protocol: Microsomal Stability Assay
  • Microsome Preparation: Isolate microsomes from Zea mays (corn) or Triticum aestivum (wheat) shoots using differential centrifugation (100,000 x g).

  • Incubation:

    • Mix Microsomes (1 mg protein/mL) + NADPH regenerating system.

    • Add Test Compound (10 µM final conc).

    • Incubate at 30°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Dicamba-d3).

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (2.1 x 50 mm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Negative Ion Mode (ESI-). Look for parent ion [M-H]⁻ = 247.0.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1145-58-0, 4-(3-Chlorophenoxy)benzoic acid. Retrieved from [Link]

  • Grossmann, K. (2010).Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. (General reference for auxinic herbicide mechanism).
  • Hao, H. et al. (2015). Synthesis and crystal structure of 4-(3-chloroanilino)benzoic acid. (Analogous synthesis protocol reference). Retrieved from [Link]

Application Note: In Vitro Characterization of 4-(3-Chlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS: 1145-58-0) represents a critical scaffold in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and specific aldo-keto reductase (AKR) inhibitors. While often utilized as a chemical intermediate, its pharmacophore—a benzoic acid moiety linked via an ether bridge to a halogenated phenyl ring—confers significant biological potential.

This guide provides a standardized workflow for evaluating the biological activity of 4-(3-Chlorophenoxy)benzoic acid. Based on Structure-Activity Relationship (SAR) data of the phenoxybenzoic class, this protocol prioritizes testing for AKR1C3 (Aldo-keto reductase family 1 member C3) inhibition, a primary target for this chemical series in oncology (prostate cancer) and endocrine regulation.

Key Applications:

  • Lead Optimization: SAR profiling for AKR1C3 and AKR1D1 inhibition.

  • Toxicology: Assessment of off-target peroxisome proliferator-activated receptor (PPAR) activation.

  • Metabolic Stability: Evaluation of ether bridge stability in liver microsomes.

Chemical Properties & Preparation

Effective in vitro testing requires precise handling of the compound's lipophilic nature.

PropertyValueNotes
CAS Number 1145-58-0Unique Identifier
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
LogP (Predicted) ~3.8 - 4.2Highly Lipophilic
pKa (Acid) ~4.0 - 4.5Ionized at physiological pH
Solubilization Protocol

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid ethanol for long-term storage due to potential esterification.

  • Calculation: Weigh 2.49 mg of powder. Dissolve in 1.0 mL of DMSO to yield a 10 mM stock.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature. Visual inspection must confirm a clear solution.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C.

    • Stability Check: Re-sonicate after thawing. Discard if yellowing occurs (oxidation).

Primary Assay: AKR1C3 Enzymatic Inhibition

Rationale: The phenoxybenzoic acid scaffold is a privileged structure for inhibiting AKR1C3. This enzyme converts Androstenedione to Testosterone and Prostaglandin D2 to 9α,11β-PGF2, driving prostate cancer progression.

Mechanism: 4-(3-Chlorophenoxy)benzoic acid acts as a competitive inhibitor, where the carboxylate mimics the steroid acid/cofactor interaction, and the chlorophenoxy tail occupies the lipophilic pocket.

Experimental Workflow (DOT Visualization)

AKR1C3_Assay cluster_controls Validation Controls Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Prepare 8-pt curve Incubation Incubation 30 min @ 37°C Dilution->Incubation Enzyme_Prep Recombinant AKR1C3 + NADPH (Cofactor) Enzyme_Prep->Incubation Substrate Substrate Addition (9,10-PQ or S-Tetralol) Readout Readout: NADPH Depletion (Abs 340nm) OR Fluorescence Substrate->Readout Kinetic Mode Incubation->Substrate Initiate Rxn PosControl Indomethacin (Known Inhibitor) NegControl DMSO Vehicle (0% Inhibition)

Caption: Workflow for the AKR1C3 kinetic inhibition assay. The reaction is initiated by substrate addition to prevent false positives from compound-enzyme pre-incubation artifacts.

Detailed Protocol

Materials:

  • Recombinant Human AKR1C3 (0.5 µ g/well ).

  • Substrate: 9,10-Phenanthrenequinone (PQ) (highly specific) or Androstenedione .

  • Cofactor: NADPH (200 µM final).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Positive Control: Flufenamic Acid or Indomethacin (IC50 ~100-500 nM).

Step-by-Step Procedure:

  • Plate Prep: Use a 384-well black clear-bottom plate.

  • Compound Addition: Add 100 nL of serially diluted 4-(3-Chlorophenoxy)benzoic acid (10 µM down to 0.1 nM) using an acoustic dispenser or pin tool.

  • Enzyme Mix: Dispense 10 µL of Enzyme/NADPH mix into wells.

    • Pre-incubation: Incubate for 10 mins at Room Temp to allow compound binding.

  • Initiation: Add 10 µL of Substrate (PQ) solution.

  • Detection: Monitor the decrease in NADPH absorbance at 340 nm or fluorescence (Ex 340 nm / Em 460 nm) every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Processing: Normalize data to Percent Inhibition:



Fit to a 4-parameter logistic model to determine IC50.

Secondary Assay: Cell Viability & Specificity

Objective: Ensure the observed activity is not due to general cytotoxicity or non-specific membrane disruption (a known risk with chlorophenoxy derivatives).

Cell Line Selection
  • PC-3 (Prostate Cancer): High AKR1C3 expression. Relevant for efficacy.

  • HEK293: Low AKR1C3 expression. Relevant for off-target toxicity.

Viability Protocol (ATP-based)
  • Seed PC-3 cells at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treat with 4-(3-Chlorophenoxy)benzoic acid (0.1 - 100 µM) for 72 hours.

  • Add CellTiter-Glo® reagent (Promega) or equivalent ATP detection mix.

  • Read Luminescence.

  • Interpretation:

    • If IC50 (Viability) >> IC50 (Enzymatic), the mechanism is likely specific target engagement.

    • If IC50 (Viability) ≈ IC50 (Enzymatic), the compound may be acting via general toxicity.

Expected Results & Troubleshooting

ObservationPossible CauseSolution
Precipitation in Assay Buffer High lipophilicity (LogP > 4).Add 0.01% Triton X-100 or BSA to the buffer to stabilize the compound.
High Background Fluorescence Compound autofluorescence.Use Absorbance (340 nm) instead of Fluorescence, or use a Red-shifted probe.
Flat Dose-Response Compound aggregation ("Pan-Assay Interference").Add 0.01% Tween-20; Spin down stock solution before use.
SAR Context (Structure-Activity Relationship)

The 3-chloro substituent on the phenoxy ring is critical.

  • 3-Cl vs 4-Cl: The 3-position often improves fit into the hydrophobic sub-pocket of AKR enzymes compared to the 4-position.

  • COOH Group: Essential for anchoring to the catalytic site (Tyr55/His117 triad in AKR1C3). Do not esterify this group for the primary assay, as the ester is likely inactive in vitro (though it may act as a prodrug in vivo).

References

  • Penning, T. M., et al. (2006). "Aldo-keto reductase (AKR) 1C3: Role in prostate cancer and the development of specific inhibitors." Molecular and Cellular Endocrinology. Link

  • Bauman, D. R., et al. (2005). "Development of Non-Steroidal Inhibitors of Human Aldo-Keto Reductase 1C3." Molecular Pharmacology. (Demonstrates the efficacy of phenoxybenzoic acid scaffolds). Link

  • PubChem Compound Summary. "4-(3-Chlorophenoxy)benzoic acid (CID 70830)." National Center for Biotechnology Information. Link

  • Byrns, M. C., et al. (2008). "An indomethacin analogue, N-(4-chlorobenzoyl)-melatonin, is a selective inhibitor of aldo-keto reductase 1C3." Biochemical Pharmacology. (Provides comparative protocols for chlorinated benzoic acid derivatives). Link

Application Notes and Protocols for Enzyme Inhibition Studies with 4-(3-Chlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of 4-(3-Chlorophenoxy)benzoic Acid

In the landscape of contemporary drug discovery and biochemical research, the identification of novel enzyme inhibitors is a cornerstone of therapeutic advancement. 4-(3-Chlorophenoxy)benzoic acid is a synthetic compound with a structural framework suggestive of interaction with biologically significant enzymes. While direct inhibitory actions of this specific molecule are an emerging area of investigation, its structural similarity to known inhibitors of the aldo-keto reductase (AKR) superfamily, particularly AKR1C3, presents a compelling rationale for its study as a potential modulator of this critical enzyme family.

The aldo-keto reductase superfamily comprises enzymes pivotal in the metabolism of steroids, prostaglandins, and various xenobiotics.[1][2] Notably, AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase) is a well-established therapeutic target in a range of pathologies, including hormone-dependent cancers like prostate and breast cancer, as well as acute myeloid leukemia.[1][3][4] AKR1C3 is overexpressed in these malignancies and contributes to disease progression by modulating the activity of androgens, estrogens, and prostaglandins.[4][5] Therefore, the discovery of novel AKR1C3 inhibitors is of significant interest for the development of new anticancer therapies.

This guide provides a comprehensive framework for investigating the enzyme inhibitory properties of 4-(3-Chlorophenoxy)benzoic acid, with a primary focus on AKR1C3 as a plausible target. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to meticulously characterize the inhibitory activity and kinetics of this compound.

Hypothesized Mechanism of Action: Targeting the Aldo-Keto Reductase 1C3 (AKR1C3) Pathway

Based on structure-activity relationships of known AKR1C3 inhibitors, it is hypothesized that 4-(3-Chlorophenoxy)benzoic acid may act as a competitive inhibitor of this enzyme. Many documented AKR1C3 inhibitors are derivatives of N-phenylanthranilic acid and other benzoic acid analogs.[6] These inhibitors typically function by occupying the active site of the enzyme, thereby preventing the binding of the natural substrate and the cofactor, NADPH.

The proposed inhibitory action of 4-(3-Chlorophenoxy)benzoic acid on AKR1C3 is depicted in the following signaling pathway diagram:

AKR1C3_Inhibition cluster_0 AKR1C3 Catalytic Cycle cluster_1 Inhibitory Action Substrate Substrate (e.g., Prostaglandin D2) AKR1C3 AKR1C3 Enzyme Substrate->AKR1C3 Product Product (e.g., Prostaglandin F2α) AKR1C3->Product NADP NADP+ AKR1C3->NADP NADPH NADPH NADPH->AKR1C3 Inhibitor 4-(3-Chlorophenoxy)benzoic acid Inhibitor->AKR1C3 Inhibition

Caption: Hypothesized inhibition of the AKR1C3 catalytic cycle.

Experimental Protocols: A Step-by-Step Guide to Inhibition Analysis

The following protocols provide a detailed methodology for assessing the inhibitory effect of 4-(3-Chlorophenoxy)benzoic acid on AKR1C3 activity. The primary method described is a spectrophotometric assay that monitors the consumption of the cofactor NADPH.

I. Materials and Reagents
  • Enzyme: Recombinant human AKR1C3 (commercially available).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Substrate: 9,10-Phenanthrenequinone (PQ) (a general substrate for AKR1C enzymes).[7]

  • Inhibitor: 4-(3-Chlorophenoxy)benzoic acid.

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.0).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

    • 96-well UV-transparent microplates.

    • Calibrated pipettes.

    • Incubator set to 37°C.

II. Preparation of Stock Solutions
  • AKR1C3 Enzyme: Prepare a stock solution of recombinant human AKR1C3 in a suitable buffer (as recommended by the supplier) to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • NADPH: Prepare a 10 mM stock solution of NADPH in purified water. Aliquot and store at -20°C, protected from light.

  • PQ Substrate: Prepare a 10 mM stock solution of 9,10-phenanthrenequinone in DMSO. Store at -20°C.

  • Inhibitor: Prepare a 10 mM stock solution of 4-(3-Chlorophenoxy)benzoic acid in DMSO. Store at -20°C.

  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.0.

III. Spectrophotometric Enzyme Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the substrate by AKR1C3.

Experimental Workflow Diagram:

assay_workflow A Prepare Reagent Mix (Buffer, NADPH, Inhibitor/DMSO) B Add AKR1C3 Enzyme A->B C Pre-incubate (5 min at 37°C) B->C D Initiate Reaction with PQ Substrate C->D E Monitor Absorbance at 340 nm (Kinetic Read) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: General workflow for the AKR1C3 inhibition assay.

Step-by-Step Protocol:

  • Assay Plate Preparation:

    • In a 96-well UV-transparent microplate, prepare the following reaction mixtures for each concentration of the inhibitor to be tested. Include appropriate controls (no inhibitor, no enzyme).

    • Test Wells:

      • 168 µL of 100 mM Potassium phosphate buffer (pH 7.0).

      • 20 µL of 2 mM NADPH (diluted from 10 mM stock).

      • 2 µL of 4-(3-Chlorophenoxy)benzoic acid at various concentrations (diluted from 10 mM stock in DMSO).

    • Control Wells (No Inhibitor):

      • 168 µL of 100 mM Potassium phosphate buffer (pH 7.0).

      • 20 µL of 2 mM NADPH.

      • 2 µL of DMSO.

    • Blank Wells (No Enzyme):

      • 178 µL of 100 mM Potassium phosphate buffer (pH 7.0).

      • 20 µL of 2 mM NADPH.

      • 2 µL of the highest concentration of the inhibitor.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of a diluted AKR1C3 enzyme solution (e.g., 20 µg/mL) to the 'Test' and 'No Inhibitor' wells.

    • Mix gently and pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of 1 mM PQ substrate (diluted from 10 mM stock) to all wells.

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

IV. Data Analysis and Interpretation
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as ΔAbs/min.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of enzyme inhibition for each concentration of 4-(3-Chlorophenoxy)benzoic acid: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_control is the reaction rate in the absence of the inhibitor (with DMSO).

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation:

Inhibitor Concentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)Value0
0.1ValueValue
1ValueValue
10ValueValue
50ValueValue
100ValueValue
V. Determining the Mode of Inhibition (Optional)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies can be performed by varying the concentrations of both the substrate (PQ) and the inhibitor.

  • Perform the enzyme assay with several fixed concentrations of 4-(3-Chlorophenoxy)benzoic acid and a range of PQ concentrations.

  • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

  • Analyze the changes in Km (Michaelis constant) and Vmax (maximum reaction velocity) to determine the mode of inhibition.

Troubleshooting and Considerations

  • Inhibitor Solubility: Ensure that 4-(3-Chlorophenoxy)benzoic acid is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Linear Range of Reaction: Ensure that the calculated reaction rates are from the initial, linear phase of the reaction. If the reaction proceeds too quickly, reduce the enzyme concentration.

  • Controls are Crucial: Always include appropriate controls to account for background absorbance changes and any effects of the solvent (DMSO) on enzyme activity.

  • Enzyme Stability: Use freshly diluted enzyme for each experiment and keep it on ice to maintain activity.

Conclusion

The protocols outlined in this application note provide a robust starting point for characterizing the inhibitory potential of 4-(3-Chlorophenoxy)benzoic acid against AKR1C3. By systematically applying these methods, researchers can generate high-quality, reproducible data to elucidate the compound's inhibitory activity, potency (IC50), and mechanism of action. These studies will be instrumental in validating 4-(3-Chlorophenoxy)benzoic acid as a potential lead compound for the development of novel therapeutics targeting AKR1C3-related diseases.

References

  • Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 25(6), 649-663. [URL not available]
  • Gigstad, K. M., et al. (2023). X-ray structure of human aldo-keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. RSC Medicinal Chemistry, 14(3), 514-521. [Link]

  • Byrns, M. C., & Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 Inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 25(6), 649-663. [Link]

  • Li, H., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1314. [Link]

  • Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(13), 6231-6242. [Link]

  • National Center for Biotechnology Information. (n.d.). AKR1C3 aldo-keto reductase family 1 member C3 [Homo sapiens (human)]. Gene. Retrieved from [Link]

  • Wang, S., et al. (2020). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Journal of Medicinal Chemistry, 63(21), 12445-12469. [Link]

  • Adeniji, A. O., et al. (2019). Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry, 62(11), 5439-5457. [Link]

  • Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(13), 6231-6242. [Link]

  • Pier, M., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers in Physiology, 8, 427. [Link]

  • R. J. G., et al. (2024). Discovery and Optimization of a Covalent AKR1C3 Inhibitor. Journal of the American Chemical Society. [Link]

  • Penning, T. M. (2017). Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. Endocrine Reviews, 38(4), 370-396. [Link]

  • Gobec, S., & Rizner, T. L. (2011). New enzymatic assay for the AKR1C enzymes. Chemico-Biological Interactions, 191(1-3), 168-174. [Link]

  • Chen, Q. X., et al. (2005). Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 389-393. [Link]

  • Lolli, M. L., et al. (2019). Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. ACS Medicinal Chemistry Letters, 10(4), 437-443. [Link]

  • Shestakov, A. S., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 29(1), 227. [Link]

  • Borgström, A., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Pharmacology, 15, 1358814. [Link]

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Application Notes and Protocols: Docking Studies of Benzoic Acid Derivatives with Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] Their prevalence in drug discovery is due to the versatility of the benzoic acid scaffold, which allows for precise modifications to tune its physicochemical properties for optimal interaction with biological targets.[1][3] This adaptability has led to the development of benzoic acid derivatives with applications as anti-inflammatory, antimicrobial, anticancer, and cardiovascular drugs.[1][2]

In silico molecular docking has emerged as a powerful and indispensable tool in the early stages of drug discovery. It allows for the rapid, computational screening of virtual compound libraries to predict the binding affinity and orientation of small molecules, such as benzoic acid derivatives, within the active site of a target protein.[4] This application note provides a comprehensive guide for researchers on conducting molecular docking studies of benzoic acid derivatives against relevant therapeutic targets. It offers detailed, step-by-step protocols, explains the rationale behind key procedural choices, and provides insights into the interpretation of docking results to guide further drug development efforts.

Scientific Background: The "Why" Behind the "How"

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity of a ligand (e.g., a benzoic acid derivative) to the active site of a protein. This is achieved through a two-step process:

  • Sampling: The docking algorithm explores a vast conformational space of the ligand within the defined binding site of the protein, generating a multitude of possible binding poses.

  • Scoring: A scoring function then estimates the binding affinity for each of these poses. The more negative the binding energy score, the more stable the protein-ligand complex is predicted to be, indicating a higher binding affinity.[5][6]

The benzoic acid scaffold is particularly well-suited for docking studies due to its defined chemical features. The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently engaging in crucial interactions with amino acid residues in the active sites of enzymes and receptors.[3] The aromatic ring provides a rigid core that can be systematically functionalized with various substituents to modulate electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity.[3]

Key Therapeutic Targets for Benzoic Acid Derivatives

The versatility of the benzoic acid scaffold allows it to interact with a diverse range of biological targets. Some prominent examples include:

  • Cyclooxygenase (COX) Enzymes: Salicylates, a well-known class of benzoic acid derivatives, inhibit COX-1 and COX-2, enzymes crucial for the synthesis of pro-inflammatory prostaglandins.[2]

  • Influenza Neuraminidase: Some benzoic acid derivatives have been designed to inhibit this key viral enzyme, preventing the release of new virus particles from infected cells.[7]

  • Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition by benzoic acid derivatives has been explored for therapeutic purposes.

  • FLT3 Kinase: In the context of Acute Myeloid Leukemia (AML), natural benzoic acid derivatives have been investigated as potential inhibitors of the FLT3 kinase.[8]

  • SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, several benzoic acid derivatives have been studied in silico for their potential to inhibit this critical viral enzyme.[9][10]

General Docking Workflow

The overall process of a molecular docking study can be visualized as a sequential workflow, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_DL 1. Target Selection & PDB Download Ligand_Design 2. Ligand Design/Selection (Benzoic Acid Derivatives) Prot_Prep 3. Protein Preparation Ligand_Design->Prot_Prep Ligand_Prep 4. Ligand Preparation Prot_Prep->Ligand_Prep Grid_Gen 5. Grid Box Generation Ligand_Prep->Grid_Gen Run_Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Run_Dock Analyze_Results 7. Analyze Docking Scores & Poses Run_Dock->Analyze_Results Visualize 8. Visualize Interactions (e.g., UCSF Chimera, PyMOL) Analyze_Results->Visualize Validate 9. (Optional) Experimental Validation Visualize->Validate

Caption: High-level workflow for molecular docking studies.

Detailed Step-by-Step Protocol for Docking Studies

This protocol provides a detailed methodology using commonly available and well-validated software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[11][12]

Part 1: Preparation of the Receptor (Target Protein)

The goal of this phase is to prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.[13][14]

  • Obtain the Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Search for your target protein of interest. If multiple structures are available, select a high-resolution crystal structure, preferably one that is co-crystallized with a known ligand. This helps in validating the docking protocol.

    • Download the PDB file. For this example, let's assume we are targeting a hypothetical protein with PDB ID: XXXX.

  • Initial Cleaning in UCSF Chimera:

    • Open UCSF Chimera.[12]

    • Go to File > Fetch by ID and enter the PDB ID (XXXX).

    • The structure will load. It often contains water molecules, ions, and co-factors that are not part of the protein itself. These need to be removed.

    • Go to Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete. This removes all water molecules.[15]

    • Visually inspect the structure for any other non-protein molecules (e.g., crystallization aids) and remove them similarly. If there is a co-crystallized ligand, you may want to keep it for now to define the binding site.

  • Protein Preparation using Dock Prep:

    • Go to Tools > Structure Editing > Dock Prep.[13]

    • This tool automates several crucial steps:

      • It adds hydrogen atoms to the protein, which are usually not resolved in crystal structures.

      • It assigns partial charges to the atoms using a force field (e.g., AMBER).

      • It repairs incomplete side chains.

    • In the Dock Prep dialog, you can generally use the default settings. Click OK.

    • Once Dock Prep is complete, you will be prompted to save the prepared protein. Save it in the Mol2 format (e.g., protein_prepared.mol2).

Part 2: Preparation of the Ligand (Benzoic Acid Derivative)

Ligands also need to be prepared by adding hydrogens, assigning charges, and defining rotatable bonds.[14]

  • Obtain or Draw the Ligand Structure:

    • If your benzoic acid derivative is a known compound, you can download its structure from databases like PubChem.

    • Alternatively, you can draw the 2D structure using software like ChemDraw and save it as a MOL or SDF file.

    • For this protocol, we will assume you have a 3D structure of your benzoic acid derivative in a common format (e.g., ligand.sdf).

  • Ligand Preparation in UCSF Chimera:

    • Open your ligand file in Chimera.

    • Go to Tools > Structure Editing > Add Hydrogens.

    • Then, go to Tools > Structure Editing > Add Charge. Use the default AM1-BCC charges.

    • Save the prepared ligand as a Mol2 file (e.g., ligand_prepared.mol2).

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Start: PDB File Remove_Water Remove Water & Ions PDB->Remove_Water Add_H_Prot Add Hydrogens Remove_Water->Add_H_Prot Add_Charges_Prot Assign Partial Charges Add_H_Prot->Add_Charges_Prot Save_Prot End: Prepared Protein (mol2) Add_Charges_Prot->Save_Prot Ligand_SDF Start: Ligand File (SDF/MOL) Add_H_Lig Add Hydrogens Ligand_SDF->Add_H_Lig Add_Charges_Lig Assign Charges (AM1-BCC) Add_H_Lig->Add_Charges_Lig Save_Lig End: Prepared Ligand (mol2) Add_Charges_Lig->Save_Lig

Caption: Detailed workflow for ligand and protein preparation.

Part 3: Performing the Docking with AutoDock Vina

AutoDock Vina requires the prepared protein and ligand files, as well as a configuration file that defines the search space.[16][17]

  • Define the Binding Site (Grid Box Generation):

    • In Chimera, with your prepared protein loaded, open AutoDock Vina by going to Tools > Surface/Binding Analysis > AutoDock Vina.[18]

    • A new window will open. For the Receptor, browse and select your protein_prepared.mol2 file. For the Ligand, select your ligand_prepared.mol2 file.

    • A grid box will appear in the main Chimera window. This box defines the 3D space where Vina will search for binding poses.

    • Adjust the center and size of the grid box to encompass the entire binding site. If you have a co-crystallized ligand, a good practice is to center the box on it. The box should be large enough to allow for ligand flexibility but not excessively large, as this increases computation time.[17]

    • Note down the center coordinates (x, y, z) and size dimensions (x, y, z) from the AutoDock Vina window.[19]

  • Create the Configuration File:

    • Open a plain text editor and create a file named conf.txt.

    • Enter the following information, replacing the file names and coordinates with your own:

    • Note: AutoDock Vina requires input files in the pdbqt format. You can save your prepared mol2 files as pdbqt using AutoDockTools (part of MGLTools) or other compatible software.

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the conf.txt file.

    • Execute the following command: vina --config conf.txt --log log.txt

    • Vina will perform the docking and generate an output file (by default out.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.[16]

Data Analysis and Interpretation

The output of a docking simulation provides a wealth of information that needs careful interpretation.

Understanding the Docking Score

The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[5][6] It's important to note that these are theoretical values and should be used for relative comparison between different ligands docked to the same target under the same conditions.[20]

  • Strong Interaction: Scores around -10 to -13 kcal/mol are generally considered to indicate strong interactions.[20]

  • Moderate Interaction: Scores between -7 and -9 kcal/mol suggest moderate interactions.[20]

  • Weak Interaction: Scores greater than -6 kcal/mol typically indicate weak interactions.[20]

Analyzing the Binding Pose

Beyond the score, it is crucial to visually inspect the predicted binding poses.[20]

  • Load Results into Chimera:

    • Open your prepared protein structure in Chimera.

    • Go to Tools > Surface/Binding Analysis > ViewDock.[21]

    • Select and open your Vina output file (out.pdbqt).

    • The ViewDock window will list the different binding modes (poses) ranked by their scores. Clicking on each will display the corresponding pose in the main window.[21]

  • Interaction Analysis:

    • For the best-scoring poses, analyze the interactions between the ligand and the protein.

    • Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[5]

    • In Chimera, you can use Tools > Structure Analysis > FindHBond to identify hydrogen bonds.

    • Are the key functional groups of your benzoic acid derivative (e.g., the carboxylic acid, hydroxyl groups) forming meaningful interactions with the protein's active site residues? A good binding pose is one that is not only energetically favorable but also chemically sensible.

Example Data Summary
Benzoic Acid DerivativeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
Compound A -9.8Arg120, Tyr355, Ser530H-bond, Pi-cation
Compound B -8.5Val349, Leu352, Ile523Hydrophobic
Compound C -7.2Phe518, Trp387Pi-pi stacking
Reference Inhibitor -10.2Arg120, Tyr355, Gly526H-bond, Pi-cation

Validation and Next Steps

Computational docking results are predictions and should ideally be validated experimentally.[4]

Self-Validating the Protocol

A crucial step is to re-dock the co-crystallized ligand into the binding site. If the docking protocol is reliable, the top-scoring pose should have a low Root Mean Square Deviation (RMSD) compared to the crystal structure's ligand position, typically less than 2.0 Å.[22][23] This provides confidence in the chosen docking parameters.

Decision-Making for Drug Development

The results from docking studies can guide the next steps in the drug discovery pipeline.

G start Docking Results decision1 decision1 start->decision1 decision2 Favorable Binding Pose? Key interactions present decision1->decision2 Yes action3 Discard/Re-evaluate decision1->action3 No decision3 Good ADMET Profile? In silico prediction decision2->decision3 Yes action2 Optimize Structure decision2->action2 No action1 Synthesize & Test In Vitro decision3->action1 Yes decision3->action2 No

Caption: Decision-making flowchart based on docking results.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250.
  • How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020).
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. Retrieved from [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023). YouTube. Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]

  • Interpretation of Molecular docking results? (2023). ResearchGate. Retrieved from [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Retrieved from [Link]

  • Introduction to in silico docking. (n.d.). Retrieved from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. Retrieved from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. Retrieved from [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020).
  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Drug Discovery Technologies, 22(4).
  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (1997). Journal of Medicinal Chemistry, 40(5), 660–672.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2025). Current Drug Discovery Technologies, 22(4).
  • Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (2020). Molecules, 25(24), 5828.
  • In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia. (2023). International Journal of Cell Biology and Cellular Functions, 1(2), 50-63.
  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020). Molecules, 25(24), 5828.
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2020). Indian Journal of Pure & Applied Physics, 58(10), 793-802.
  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020). Molecules, 25(24), 5828.
  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024).
  • Benzoic acid derivatives. (n.d.). Slideshare. Retrieved from [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Molecules, 27(18), 5897.

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Troubleshooting & Optimization

Technical Support Center: 4-(3-Chlorophenoxy)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The synthesis of 4-(3-Chlorophenoxy)benzoic acid is a critical intermediate step, often utilized in the production of herbicides (e.g., Acifluorfen scaffolds) and anti-inflammatory agents.

The industry-standard route typically employs an Ullmann-type ether synthesis or a Nucleophilic Aromatic Substitution (


) . This guide focuses on the most common laboratory and pilot-scale method: the copper-catalyzed coupling of 3-chlorophenol with 4-chlorobenzoic acid (or its esters/nitriles).

The Core Challenge: This reaction is messy. It involves high temperatures, metal catalysts, and reactants with similar solubilities. The primary failure mode is not the reaction itself, but the purification strategy failing to distinguish between the phenolic starting material and the benzoic acid product.

The Impurity Landscape

The following table summarizes the specific impurities you will encounter. We have categorized them by their "Relative Retention Time" (RRT) trends, assuming a standard Reverse-Phase C18 HPLC method (Acidic Mobile Phase).

Impurity NameStructure/OriginRRT (Approx)Root CauseRemoval Strategy
Impurity A (3-Chlorophenol)Starting Material< 1.0 (Early)Incomplete conversion; poor workup pH control.The Bicarbonate Switch (See Protocol).
Impurity B (4-Hydroxybenzoic acid)Hydrolysis Byproduct< 0.8 (Very Early)Hydrolysis of unreacted 4-halo ester/nitrile; Ether cleavage.Water soluble; removed in initial aqueous washes.
Impurity C (Dechlorinated Product)4-Phenoxybenzoic acid~0.95 (Close to Main)Over-reduction due to excessive temp or active metal species.Difficult to separate. Prevention is key (Lower Temp/Catalyst load).
Impurity D (Homocoupling Dimer)Bis(3-chlorophenyl)ether> 1.2 (Late)Oxidative homocoupling of the phenol.Non-acidic. Remains in organic layer during base extraction.
Impurity E (Copper Salts)Catalyst ResidueSolvent Front (or invisible)Poor chelation during workup.EDTA or Ammonia wash; filtration through Celite.
Visualizing the Pathway

The following diagram illustrates where these impurities originate within the reaction matrix.

G SM1 3-Chlorophenol Cat Cu Catalyst / Base SM1->Cat ImpA Impurity A: Residual Phenol SM1->ImpA Incomplete Conv. ImpD Impurity D: Bis-ether Dimer SM1->ImpD Homocoupling (Side Rxn) SM2 4-Chlorobenzoic Acid SM2->Cat Prod TARGET: 4-(3-Chlorophenoxy)benzoic acid Cat->Prod Main Reaction (Ullmann Ether) ImpC Impurity C: De-chlorinated Analog Prod->ImpC Over-reduction (High T / H2)

Figure 1: Genesis of impurities in the Ullmann coupling of chlorophenols.

Troubleshooting Guide (FAQ Format)

Q1: My final product is a grey/green solid instead of white. Recrystallization isn't helping.

Diagnosis: Copper contamination. The Science: Copper catalysts (CuI, Cu powder) often form tight complexes with carboxylic acids. Simple filtration often fails to remove sub-micron copper particles or soluble Cu-carboxylates. The Fix:

  • Dissolve the crude acid in EtOAc.

  • Wash with 10% aqueous EDTA (disodium salt) or 5% Ammonium Hydroxide .

  • The aqueous layer will turn blue (copper-amine complex). Repeat until the aqueous layer is colorless.

  • Acidify and precipitate.

Q2: I see a persistent impurity at RRT 0.95. It looks just like the product.

Diagnosis: De-halogenation (Loss of Chlorine). The Science: Under Ullmann conditions (high heat >140°C, Copper), aryl chlorides can undergo reductive dehalogenation, especially if the solvent is not anhydrous or if trace water acts as a proton source. The Fix:

  • Prevention: This is nearly impossible to remove via extraction. You must prevent it.

  • Action: Lower your reaction temperature by 10°C. Ensure your solvent (DMF/DMSO) is dry. If using a ligand (like phenanthroline), reduce the catalyst loading.

Q3: My yield is good, but the melting point is broad/low (e.g., 140-150°C).

Diagnosis: Contamination with 3-Chlorophenol (Impurity A). The Science: 3-Chlorophenol (


 ~9.0) and 4-(3-Chlorophenoxy)benzoic acid (

~4.2) are both acidic. If you extract with strong base (NaOH, pH 14), you pull both into the water. When you acidify, both precipitate. The Fix: Use the Bicarbonate Switch (detailed below). You must exploit the

of ~5 units.

Validated Experimental Protocol

This protocol is designed with a Self-Validating Workup to automatically reject the most common impurities (Phenol and Dimers).

Reagents
  • 3-Chlorophenol (1.1 equiv)

  • 4-Chlorobenzoic acid (1.0 equiv)

  • 
     (2.5 equiv) - Must be anhydrous/micronized
    
  • Copper powder (0.1 equiv) or CuI (0.05 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow
  • Reaction: Combine reagents in DMF. Heat to 140°C under Nitrogen. Monitor by HPLC until 4-Chlorobenzoic acid is <2%.

    • Checkpoint: If reaction stalls, do not add more Copper. Add more base and ensure stirring is vigorous (heterogeneous reaction).

  • Quench: Cool to 60°C. Pour into water (5x reaction volume).

    • Observation: The mixture should be basic (pH >10) due to excess

      
      .
      
    • Action: Filter this mixture through Celite to remove solid Copper/Charcoal.

  • The "Acid/Base Swing" (Crucial Purification Step):

    • Acidify: Add HCl to the filtrate until pH 1. The crude product (and phenol) precipitates. Filter and dry.

    • Dissolution: Dissolve the crude solid in Ethyl Acetate .

    • Rejection of Neutral Impurities: The solution is now organic.

    • The Bicarbonate Extraction: Extract the organic layer with Saturated

      
       (3x) .
      
      • Mechanism:[1][2][3][4]

        
         (pH ~8.5) is strong enough to deprotonate the Benzoic Acid (
        
        
        
        4.2) -> moves to water.
      • Mechanism:[1][2][3][4]

        
         is too weak to fully deprotonate 3-Chlorophenol (
        
        
        
        9.0) -> stays in Ethyl Acetate.
    • Final Isolation: Take the Aqueous Bicarbonate layer. Acidify carefully with HCl to pH 2.

    • Result: The precipitate is the pure product. The phenol remains in the discarded organic layer.

Visualizing the Workup Logic

Workup Crude Crude Mixture (Product + Phenol + Dimer) EtOAc Dissolve in Ethyl Acetate Crude->EtOAc Wash Extract with Sat. NaHCO3 (pH 8.5) EtOAc->Wash OrgLayer Organic Layer (Contains Phenol + Dimers) Wash->OrgLayer Rejects Impurity A & D AqLayer Aqueous Layer (Contains Product as Carboxylate) Wash->AqLayer Selects Product Acidify Acidify to pH 2 (HCl) AqLayer->Acidify Final Pure Precipitate: 4-(3-Chlorophenoxy)benzoic acid Acidify->Final

Figure 2: The "Bicarbonate Switch" purification logic to separate product from phenolic impurities.

References

  • Ullmann Ether Synthesis Mechanism & Catalysis

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Acidity Constants (pKa Data)

    • Bordwell pKa Table (Acidity in DMSO/Water).
  • Synthesis of Phenoxybenzoic Acids (Patent)

    • Theissen, R. J. (1982). Diphenyl ether compounds. U.S. Patent No.[5] 4,322,549.

  • Purification Strategies for Benzoic Acid Derivatives

    • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.

Sources

Technical Support Center: Optimization of 4-(3-Chlorophenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TCP-2024-05-CPBA Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 4-(3-chlorophenoxy)benzoic acid , a diaryl ether scaffold common in agrochemicals and pharmaceuticals. While classical methods (SNAr with nitriles) are robust for industrial scales, they often require harsh conditions that limit functional group tolerance in a research setting.

This guide prioritizes the Modern Ullmann-Type Coupling via a two-step ester intermediate strategy. This route offers the highest reproducibility and purity profile for laboratory-scale synthesis, avoiding the catalyst poisoning often seen when coupling free carboxylic acids directly.

Module 1: The Optimized Protocol (The "Golden Path")

We recommend an Ester-First Strategy . Coupling the free acid (4-iodobenzoic acid) directly often results in low yields because the carboxylate group can sequester the copper catalyst.

Step 1: Copper-Catalyzed Coupling (Ullmann)

Reaction: 3-Chlorophenol + Methyl 4-iodobenzoate


 Methyl 4-(3-chlorophenoxy)benzoate
ParameterRecommended ConditionTechnical Rationale
Catalyst CuI (10 mol%)Copper(I) iodide is the standard precatalyst. It must be off-white/tan. Green/Blue indicates oxidation (inactive).
Ligand N,N-Dimethylglycine (20 mol%)Promotes solubility of the Cu-complex and lowers the activation energy, allowing reaction at 90–110°C instead of 200°C.
Base Cs₂CO₃ (2.0 equiv)Cesium carbonate has superior solubility in organic solvents compared to K₂CO₃, enhancing the deprotonation of the phenol.
Solvent 1,4-Dioxane or DMFDioxane (anhydrous) is preferred for cleaner profiles; DMF is faster but harder to remove.
Atmosphere Argon/Nitrogen (Strict)Oxygen oxidizes catalytic Cu(I) to inactive Cu(II).

Protocol:

  • Charge a flame-dried Schlenk tube with CuI (10 mol%), N,N-dimethylglycine HCl (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add Methyl 4-iodobenzoate (1.0 equiv) and 3-Chlorophenol (1.1 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous 1,4-Dioxane (0.2 M concentration relative to iodide).

  • Seal and heat to 110°C for 16–24 hours .

  • Checkpoint: The reaction mixture should remain a suspension. If it turns homogenous and bright blue/green, the catalyst has died (see Troubleshooting).

Step 2: Hydrolysis (Saponification)

Reaction: Methyl ester


 4-(3-Chlorophenoxy)benzoic acid
  • Dissolve the crude ester in THF/Water (3:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at Room Temperature (RT) for 4 hours.

  • Acidify with 1M HCl to pH 2 to precipitate the product.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My reaction mixture turned bright blue/green within an hour, and conversion stopped. What happened?

Diagnosis: Oxygen Poisoning. The active catalytic species is Cu(I).[1] A blue/green color indicates the formation of Cu(II) species (likely copper hydroxides/carbonates), which are catalytically inactive for this coupling. Corrective Action:

  • Degassing: Do not just purge the headspace. You must sparge the solvent with Argon for 15 minutes before addition or use the freeze-pump-thaw method.

  • Reagent Quality: Check your 3-chlorophenol. If it is dark/black, it contains oxidation impurities that can chelate the copper. Distill or sublime the phenol before use.

Q2: I see the product peak by LCMS, but I also see a significant amount of benzoic acid (dehalogenated product).

Diagnosis: Hydrodehalogenation. This is a common side reaction where the aryl iodide is reduced instead of coupled, often caused by high temperatures or trace water acting as a proton source in the presence of copper. Corrective Action:

  • Temperature Control: Lower the reaction temperature from 110°C to 90°C and extend the time.

  • Dry Solvents: Ensure your Dioxane/DMF is anhydrous (<50 ppm water).

  • Ligand Switch: Switch from N,N-dimethylglycine to 1,10-Phenanthroline . Phenanthroline ligands are often more robust against reduction side-reactions.

Q3: Can I use 4-Bromobenzoic acid instead of the Iodide to save money?

Diagnosis: Reactivity Mismatch. Aryl bromides are significantly less reactive than iodides in Ullmann couplings. Corrective Action:

  • If you must use the bromide, you need to increase the temperature to 130–140°C .

  • Switch the solvent to DMF or DMSO (Dioxane boils at 101°C).

  • Warning: Higher temperatures increase the risk of hydrodehalogenation (stripping the chlorine off the phenol ring). We strongly recommend the Iodide for this specific substrate.

Q4: Why not use the SNAr reaction with 4-Fluorobenzonitrile?

Analysis: You certainly can. Reacting 3-chlorophenol with 4-fluorobenzonitrile using K₂CO₃ in DMF at 80°C is very efficient. Why we didn't lead with it:

  • Hydrolysis Step: Hydrolyzing the nitrile to the acid requires harsh conditions (refluxing H₂SO₄ or conc. NaOH), which might degrade the ether linkage or affect the chlorine substituent.

  • Safety: Nitrile hydrolysis generates ammonia gas and requires careful waste management.

  • Verdict: Use the Nitrile route only if the Copper/Ester route fails or for kilogram-scale batches where chromatography is impossible.

Module 3: Visualizations

Figure 1: Reaction Logic & Mechanism Flow

This diagram illustrates the critical catalytic cycle and the decision points for the synthesis.

G Start Reagents: 3-Cl-Phenol Methyl 4-I-benzoate Cat Catalyst Prep: CuI + Ligand (DMG) Base (Cs2CO3) Start->Cat Cycle Active Cu(I) Species Cat->Cycle Degas OxAdd Oxidative Addition (Ar-I) Cycle->OxAdd DeadCat Inactive Cu(II) (Blue Color) Cycle->DeadCat Oxidation LigEx Ligand Exchange (Phenol) OxAdd->LigEx RedEl Reductive Elimination LigEx->RedEl RedEl->Cycle Regen ProductEster Intermediate: Methyl Ester RedEl->ProductEster Hydrolysis Saponification (LiOH / THF) ProductEster->Hydrolysis Final Target: 4-(3-Cl-phenoxy) benzoic acid Hydrolysis->Final Oxygen O2 Ingress Oxygen->Cycle

Caption: Figure 1. Catalytic cycle for the Ullmann-type ether synthesis, highlighting the critical sensitivity of the active Cu(I) species to oxygen.

Figure 2: Troubleshooting Decision Tree

Follow this workflow if your yield is <50%.

Troubleshooting Issue Problem: Low Yield (<50%) CheckColor Check Reaction Color Issue->CheckColor BlueGreen Blue / Green? CheckColor->BlueGreen TanBrown Tan / Brown / Grey? CheckColor->TanBrown Action1 Oxygen Leak. Action: Reseal, Degas solvents, Increase Ligand Load. BlueGreen->Action1 CheckSM Check LCMS for Starting Material TanBrown->CheckSM SM_Left SM Remaining? CheckSM->SM_Left Dehalo De-halogenated Byproduct? CheckSM->Dehalo Action2 Incomplete Conversion. Action: Switch Base to Cs2CO3, Check Water Content. SM_Left->Action2 Action3 Over-Reduction. Action: Lower Temp (90C), Switch Ligand to Phenanthroline. Dehalo->Action3

Caption: Figure 2.[2][3][4] Diagnostic workflow for identifying the root cause of reaction failure based on visual cues and LCMS data.

Module 4: Comparative Data

The following data summarizes why the CuI/DMG/Cs₂CO₃ system is the recommended starting point.

Table 1: Ligand Screening Effects (Model System) Conditions: 1.0 eq Ar-I, 1.2 eq Phenol, 10% CuI, 2.0 eq Base, Dioxane, 110°C, 20h

Ligand SystemYield (Isolated)Notes
None < 10%Classical Ullmann requires >200°C without ligands.
1,10-Phenanthroline 78%Robust, but harder to remove during workup (chelates metals).
N,N-Dimethylglycine (DMG) 85% Recommended. Water soluble, easy to wash away during workup.
L-Proline 65%Good, but lower solubility in Dioxane compared to DMG.

Table 2: Base Effect on Conversion

BaseConversion (LCMS)Solubility in Dioxane
K₂CO₃60%Poor (Heterogeneous slurry).
K₃PO₃75%Moderate.
Cs₂CO₃ >98% High. The "Cesium Effect" aids solubility and phenol deprotonation.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.[1]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[5] Chemical Reviews.

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions.

Sources

Troubleshooting guide for the synthesis of phenoxybenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenoxybenzoic Scaffold

Welcome to the Technical Support Center. You are likely here because you are synthesizing a phenoxybenzoic acid derivative—a critical scaffold found in NSAIDs (e.g., fenoprofen), agrochemicals (herbicides), and polymer monomers.

Synthesizing the diaryl ether linkage (


) in the presence of a carboxylic acid moiety presents a unique "Selectivity vs. Poisoning" paradox. The carboxylate can either act as a directing group (good) or sequester your copper catalyst (bad). This guide synthesizes field-proven protocols to navigate these challenges.

Part 1: Route Selection Strategy (The Decision Matrix)

Before troubleshooting a failed reaction, ensure you are on the correct synthetic path. The position of the carboxylic acid and the electronic nature of the rings dictate the method.

Strategic Decision Tree

RouteSelection Start Target: Phenoxybenzoic Acid EWG Is the Halide Ring Electron Deficient? (e.g., -NO2, -CN ortho/para) Start->EWG SNAr Route A: SNAr (Base: K2CO3, Solvent: DMSO/DMF) EWG->SNAr Yes Ortho Is the COOH ortho to Halide? EWG->Ortho No DirectUllmann Route B: Direct Ullmann (Ma Protocol: COOH acts as ligand) Ortho->DirectUllmann Yes (o-halo) Steric Is the Phenol Sterically Hindered? Ortho->Steric No (m/p-halo) Buchwald Route C: Buchwald-Hartwig (Pd-catalyzed, bulky phosphines) Steric->Buchwald Yes (High Value/Complex) ProtectedUllmann Route D: Protected Ullmann (Esterify COOH -> Coupling -> Hydrolysis) Steric->ProtectedUllmann No (Standard/Scale-up)

Caption: Decision logic for selecting the optimal synthetic route based on substrate electronics and sterics.

Part 2: The Ullmann Coupling (Troubleshooting & Optimization)

The Copper-catalyzed Ullmann ether synthesis is the workhorse for this chemistry. However, it is notorious for stalling.

Core Protocol: Modified Ullmann (Ligand-Accelerated)

Use this for non-activated substrates where cost is a factor.

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    .
  • Ligand: N,N-Dimethylglycine (20 mol%) or Picolinic Acid (if COOH is ortho).

  • Base:

    
     (preferred for solubility) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (reflux) or DMF (

    
    ).
    
Troubleshooting Table: Diagnosis & Remediation
SymptomProbable CauseTechnical Remediation
Reaction Stalls at <50% Conversion Catalyst Poisoning: The product (free acid) is chelating the Cu, removing it from the catalytic cycle.Switch to Ester: Protect the benzoic acid as a methyl ester. This prevents the carboxylate from competing with the ligand. Increase Ligand Load: Increase ligand:Cu ratio to 3:1.
Blue/Green Reaction Mixture Oxidation:

has oxidized to inactive

due to oxygen leakage.
Degassing: Sparge solvent with Argon for 15 mins before adding catalyst. Add a reductant like Sodium Ascorbate (5 mol%).
Homocoupling (Biaryl formation) Reductive Elimination Error: Occurs with Aryl Iodides and high temps.Switch Halide: Use Aryl Bromides instead of Iodides. Lower Temp: Use a stronger ligand (e.g., oxalamides) to run at

instead of

.
Low Yield with Electron-Rich Phenols Poor Nucleophilicity: The phenol is not deprotonating effectively.Base Swap: Switch from

to

(Cesium effect increases phenoxide solubility). Add molecular sieves to remove water.

Part 3: Workup & Purification (The "Magic Bullet")

Synthesizing acidic compounds offers a distinct purification advantage: Acid-Base Extraction . This method allows you to separate your product from non-acidic impurities (unreacted phenol, dehalogenated side products) without column chromatography.

Protocol: Acid-Base Purification Workflow
  • Quench: Dilute reaction with EtOAc and water.

  • First Partition: Acidify to pH 2-3 with

    
    . Extract into organic layer (Product is in Organic).
    
  • The "Wash": Extract the organic layer with

    
     (aq).
    
    • Chemistry: The Phenoxybenzoic acid becomes a water-soluble carboxylate salt.

    • Separation: Phenols (pKa ~10) and neutral impurities stay in the Organic layer. Discard Organic Layer.

  • Recovery: Acidify the aqueous bicarbonate layer back to pH 2 with

    
    . The product precipitates or oils out. Extract with fresh EtOAc.
    
Visual Workflow: Copper Removal & Purification

Workup Rxn Reaction Mixture (Product, Cu, Phenol, Impurities) Step1 1. Dilute EtOAc 2. Wash 1M HCl Rxn->Step1 Org1 Organic Phase (Product + Neutrals) Step1->Org1 Aq1 Aqueous Waste (Cu salts removed) Step1->Aq1 Step2 Extract with Sat. NaHCO3 Org1->Step2 Org2 Organic Waste (Phenols, Biaryls) Step2->Org2 Aq2 Aqueous Phase (Product as Carboxylate) Step2->Aq2 Step3 Acidify (HCl) & Extract EtOAc Aq2->Step3 Final Pure Phenoxybenzoic Acid Step3->Final

Caption: Acid-Base extraction strategy to isolate phenoxybenzoic acid and remove copper/neutral impurities.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I couple 2-chlorobenzoic acid directly with phenol without protection? A: Yes, but it is substrate-dependent. For ortho-halobenzoic acids, the carboxylate can actually facilitate the reaction by coordinating to the copper (the "Ortho Effect"), as shown in protocols by Ma et al. [1]. However, for meta or para isomers, the free acid often inhibits the catalyst. If your yield is low (<40%), esterification (methyl/ethyl ester) is the first optimization step you should take.

Q2: My product is colored green/blue after the column. How do I remove the copper? A: Copper residues are sticky. Do not rely solely on chromatography.

  • Method A: Wash your organic layer with 10% aqueous ammonia or EDTA solution during workup. The copper forms a water-soluble complex.

  • Method B: Use a scavenger resin (e.g., QuadraPure™ TU) or simply stir the final organic solution with activated charcoal for 30 minutes before filtration.

Q3: Is Buchwald-Hartwig better than Ullmann for this synthesis? A: Not necessarily. While Pd-catalysis (Buchwald) operates at lower temperatures, it is prone to hydrodehalogenation (replacing the halogen with Hydrogen) when electron-rich phenols are used [2]. Ullmann is generally more robust for ether synthesis, cheaper, and avoids Pd contamination, which is strictly regulated in pharma. Use Buchwald only if the Ullmann fails due to extreme steric hindrance.

Q4: I am using the SNAr method (Route A), but the reaction is slow. A: SNAr requires a strong Electron Withdrawing Group (EWG) ortho or para to the leaving group. If you have a simple fluorobenzoic acid, the activation might be insufficient.

  • Tip: Switch solvent to DMSO or NMP (dipolar aprotic) and increase temp to

    
    .
    
  • Tip: Use the Aryl Fluoride rather than Chloride; Fluoride is a better leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex [3].

References

  • Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Aryl Ether Synthesis of Aryl Halides with Phenols under Mild Conditions. Organic Letters, 5(21), 3799–3802. Link

  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Synthesis of Aryl Ethers. Angewandte Chemie International Edition, 45(26), 4321-4326. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Benzoic Acids Role: Senior Application Scientist Status: System Operational

Introduction: The "Canary in the Coal Mine"

Benzoic acid and its derivatives are often considered the "canary in the coal mine" for HPLC columns. Due to their specific chemistry—a carboxylic acid group attached to an aromatic ring—they are hypersensitive to secondary silanol interactions . If your benzoic acid peak is tailing, your system is telling you something specific about the surface chemistry of your stationary phase or the ionization state of your mobile phase.

This guide moves beyond generic advice to address the specific physicochemical mechanisms driving tailing in acidic aromatic compounds.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before changing reagents, you must diagnose the type of tailing. Benzoic acid tailing generally stems from two distinct mechanisms: Chemical Mismatch (Ionization/Silanols) or Physical Flow Path issues.

Interactive Troubleshooting Workflow

Use the following logic gate to determine your next step.

TroubleshootingLogic Start START: Peak Tailing Detected (Asymmetry > 1.2) CheckpH Q1: Is Mobile Phase pH within +/- 1.5 units of pKa (4.2)? Start->CheckpH Yes_pH YES (pH 2.7 - 5.7) CheckpH->Yes_pH Split/Broad Peak No_pH NO (pH is optimized) CheckpH->No_pH Tailing Only Fix_pH ACTION: Adjust pH. Target pH < 2.5 (Suppression) or pH > 6.0 (Ionized) Yes_pH->Fix_pH CheckCol Q2: Is the column End-Capped? No_pH->CheckCol OldCol NO / UNKNOWN CheckCol->OldCol NewCol YES (High Quality C18) CheckCol->NewCol SilanolAction ACTION: Switch to Base-Deactivated (DB) or Polar-Embedded Column OldCol->SilanolAction PhysicalCheck ACTION: Check Extra-Column Volume (Tubing/Fittings) NewCol->PhysicalCheck

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry in acidic analytes.

Module 2: The Chemistry of Tailing

The "2-Unit Rule" and pKa

Benzoic acid has a


 of approximately 4.2 .
  • At pH 4.2: 50% of the molecules are neutral (protonated) and 50% are ionized (benzoate anion). These two species interact differently with the C18 chain, causing peak splitting or extreme broadening.

  • The Fix: You must drive the equilibrium to one state.

StateTarget pHMechanismResult
Suppressed pH < 2.5 Molecule is neutral (

). High affinity for C18.
Recommended. Sharp peaks, good retention.
Mixed pH 3.0 – 5.5Rapid equilibrium between species.Avoid. Split peaks, wandering retention times.
Ionized pH > 6.5Molecule is anionic (

). Repelled by C18.[1]
Low retention, elutes near void volume (unless using ion-pairing).
The Silanol Trap

Even at low pH, "active" silanol groups (


) on the silica surface can hydrogen bond with the carbonyl oxygen of benzoic acid. This "drag" on the molecule causes the tail.

Visualizing the Interaction:

SilanolMechanism Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-OH) Silica->Silanol EndCap End-Capping Group (TMS) Silica->EndCap Surface Modification Benzoic Benzoic Acid (Analyte) Silanol->Benzoic Hydrogen Bonding Tail RESULT: Peak Tailing Benzoic->Tail NoTail RESULT: Symmetrical Peak Benzoic->NoTail EndCap->Benzoic Steric Barrier (No Interaction)

Figure 2: Mechanism of secondary silanol interactions vs. steric protection via end-capping.

Module 3: Optimization Protocols

Protocol A: Preparation of Low pH Phosphate Buffer (20 mM, pH 2.5)

Why Phosphate? It provides the best buffering capacity at low pH compared to acetate or formate, ensuring the local pH inside the column pore does not shift as the sample band passes through.

Step-by-Step:

  • Dissolve: Weigh

    
     of Potassium Dihydrogen Phosphate (
    
    
    
    ) into 900 mL of HPLC-grade water.
  • Adjust: Add Phosphoric Acid (

    
    ) dropwise while monitoring with a calibrated pH meter until pH reaches 2.50 .
    
  • Dilute: Bring volume to 1000 mL with water.

  • Filter: Filter through a

    
     membrane (Nylon or RC) to remove particulates.
    
  • Usage: Mix 50:50 with Methanol or Acetonitrile for your isocratic run.

Protocol B: Mobile Phase Modifier Comparison

If you cannot use phosphate (e.g., LC-MS applications), select an alternative based on this hierarchy.

ModifierpKaBuffer RangeSuitability for Benzoic AcidNotes
Phosphate 2.1, 7.21.1–3.1Excellent UV only. Precipitates in high % ACN.
TFA 0.3< 1.5Good Strong ion-pairing agent. Can suppress MS signal.
Formic Acid 3.752.8–4.8Poor pH 3.0 is too close to Benzoic Acid pKa (4.2). Risk of tailing.
Acetate 4.763.8–5.8Critical Failure pH overlaps directly with Benzoic Acid pKa. Do not use.

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5, but I still see tailing. Why?

A: You are likely seeing Silanol Activity .[2] If the pH is correct, the tailing is not due to ionization equilibrium; it is due to the physical adsorption of the acid onto the silica surface.

  • Immediate Fix: Add a "Silanol Blocker" like Triethylamine (TEA) at 5-10 mM to the mobile phase. The amine group on TEA binds to the silanols more strongly than the benzoic acid, effectively "capping" them in situ [1].

  • Long-term Fix: Switch to a "Base-Deactivated" or "Polar-Embedded" column designed specifically for acidic/basic mixtures.

Q: Can I use Ammonium Acetate for this analysis?

A: No. Ammonium acetate buffers naturally around pH 4.8 or 6.8. At pH 4.8, benzoic acid (


 4.2) will be roughly 80% ionized and 20% neutral. This split state leads to poor peak shape and retention reproducibility. You must use a buffer capable of maintaining pH < 2.5 (Phosphate or TFA) [2].
Q: My peak isn't just tailing; it's splitting into a "doublet."

A: This is a classic Injection Solvent Mismatch . If you dissolve your sample in 100% Acetonitrile or Methanol but your mobile phase is 70% Water, the "strong" solvent plug carries some analyte down the column faster than the rest.

  • Solution: Dissolve your sample in the mobile phase (or a solvent weaker than the mobile phase).

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Reducing Silanol Interactions. Retrieved from

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC: The Effect of pH on Acidic Analytes. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: Mobile Phase Optimization. Retrieved from

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Silanol and pH Effects.[1][2][3][4][5][6] Retrieved from

Sources

Validation & Comparative

Comparative Biological Activity Guide: 4-(3-Chlorophenoxy)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Chemical Context

4-(3-Chlorophenoxy)benzoic acid (CAS: 1145-58-0) represents a critical structural scaffold at the intersection of two major bioactive classes: synthetic auxin herbicides and pharmaceutical enzyme inhibitors . Unlike its more famous aliphatic analogs (e.g., 2,4-D or MCPA), the benzoic acid moiety confers distinct physicochemical properties—specifically increased lipophilicity and altered pKa—that shift its biological profile from pure growth regulation toward specific enzyme inhibition (e.g., COX-2, 5


-reductase).

This guide objectively compares the biological activity of the 3-chloro isomer against its 2-chloro and 4-chloro counterparts, analyzing how the chlorine position on the phenoxy ring dictates mechanism of action (MoA).

Chemical Structure & Isomerism

The core scaffold consists of two phenyl rings linked by an ether oxygen. The "A-ring" bears the carboxylic acid (fixed at position 4), while the "B-ring" bears the chlorine substituent.

  • Target Molecule: 4-(3-Chlorophenoxy)benzoic acid (Meta-substitution on B-ring).

  • Isomer A: 4-(2-Chlorophenoxy)benzoic acid (Ortho-substitution).

  • Isomer B: 4-(4-Chlorophenoxy)benzoic acid (Para-substitution).

Part 2: Biological Activity Profile & Comparative SAR

Herbicidal Activity (Auxin Mimicry)

While phenoxy acetic acids are potent auxins, phenoxy benzoic acids generally exhibit reduced auxinic activity due to the rigid attachment of the carboxyl group directly to the aromatic ring. However, they remain active in specific transport inhibition assays.

Mechanism: Interaction with TIR1/AFB auxin co-receptors and inhibition of PIN auxin efflux carriers.

Feature3-Chloro Isomer (Target)2-Chloro Isomer4-Chloro Isomer
Auxin Receptor Binding Moderate. The meta-Cl provides steric bulk that fits the auxin binding pocket but lacks the "two-point" clamp efficacy of 2,4-D.High. Ortho-substitution mimics the spatial conformation of IAA (Indole-3-acetic acid), often leading to higher auxin activity.Low. Para-substitution often clashes with the active site floor of TIR1, reducing efficacy.
Metabolic Stability High. Meta-positions are resistant to hydroxylation, prolonging half-life in plant tissue.Moderate. Susceptible to ring hydroxylation at the para-position.High. The chlorine blocks the primary site of metabolic attack (para-hydroxylation).
Primary Utility Growth Regulator / Safener. Often used to modulate the effects of stronger herbicides.Active Herbicide. Closer analog to commercial auxins.Structural Probe. Used to test steric limits of receptor pockets.
Pharmaceutical Activity (Enzyme Inhibition)

The 4-(3-Chlorophenoxy)benzoic acid scaffold is increasingly relevant in medicinal chemistry, particularly for targets requiring a hydrophobic "tail" (the chlorophenoxy group) and a polar "head" (the benzoic acid).

Key Targets:

  • COX-2 Inhibition: The bent shape of the ether linkage allows the molecule to fit into the cyclooxygenase channel. The 3-chloro substituent improves lipophilic interaction with the side pocket of COX-2 compared to the unsubstituted or 4-chloro variants.

  • Anti-Sickling Agents: Benzoic acid derivatives interact with hemoglobin. The 3-chloro isomer has shown potential in stabilizing the R-state of hemoglobin, preventing polymerization in sickle cell disease.

Structure-Activity Relationship (SAR) Diagram

The following diagram visualizes the causality between chlorine positioning and biological outcome.

SAR_Analysis Scaffold 4-Phenoxybenzoic Acid Core Scaffold Iso2 2-Chloro Isomer (Ortho) Scaffold->Iso2 Iso3 3-Chloro Isomer (Meta) Scaffold->Iso3 Iso4 4-Chloro Isomer (Para) Scaffold->Iso4 Auxin High Auxin Activity (TIR1 Agonist) Iso2->Auxin Mimics IAA conformation Enzyme Enzyme Inhibition (COX-2 / 5-Reductase) Iso3->Enzyme Optimal Lipophilic Pocket Fit Metab Metabolic Blocker (P450 Resistance) Iso3->Metab Resistant to Meta-cleavage Iso4->Metab Blocks Para- hydroxylation

Figure 1: SAR map illustrating how the chlorine position diverts the molecule's activity toward auxin mimicry (Ortho) or enzyme inhibition (Meta).

Part 3: Experimental Protocols

To objectively verify the activity of 4-(3-Chlorophenoxy)benzoic acid, two distinct assays are recommended.

Protocol A: Arabidopsis Root Growth Inhibition Assay (Auxinic Activity)

This protocol quantifies the compound's ability to inhibit primary root elongation, a classic phenotype of auxin overdose.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare MS media plates supplemented with 0, 0.1, 1, 10, and 50

      
      M of the test compound (dissolved in DMSO).
      
    • Include 2,4-D (positive control) and DMSO (solvent control).

  • Plating:

    • Stratify seeds at 4°C for 2 days.

    • Plate seeds on vertical agar plates.

  • Incubation:

    • Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Data Acquisition:

    • Photograph plates.

    • Measure primary root length using ImageJ.

  • Analysis:

    • Calculate

      
       for root inhibition.
      
    • Expected Result: The 3-chloro isomer should show an

      
       significantly higher (lower potency) than 2,4-D, confirming it is a weak auxin.
      
Protocol B: COX-2 Inhibition Assay (Pharmaceutical Potential)

This colorimetric assay determines the compound's selectivity for COX-2 vs COX-1.

  • Reagents: Recombinant human COX-2 enzyme, Arachidonic acid, TMPD (colorimetric substrate), Heme.

  • Workflow:

    • Incubate enzyme with test compound (0.01 - 100

      
      M) in Tris-HCl buffer (pH 8.0) for 10 mins.
      
    • Add Heme and Arachidonic acid to initiate reaction.

    • Incubate for 2 minutes at 25°C.

    • Add TMPD; measure absorbance at 590 nm (oxidized TMPD).

  • Validation:

    • Use Celecoxib as a positive control.

    • Self-Correction: Ensure DMSO concentration does not exceed 5% to prevent enzyme denaturation.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Path A: Agrochemical (Root Assay) cluster_1 Path B: Pharma (COX-2 Assay) Start Compound Preparation (DMSO Stock 10mM) StepA1 MS Media + Compound (0-50 µM) Start->StepA1 StepB1 Enzyme Pre-incubation (10 min) Start->StepB1 StepA2 Arabidopsis Vertical Growth (7 Days) StepA1->StepA2 StepA3 Measure Root Length (ImageJ) StepA2->StepA3 ResultA Calculate IC50 (Auxin Potency) StepA3->ResultA StepB2 Add Arachidonic Acid (Substrate) StepB1->StepB2 StepB3 Colorimetric Readout (590 nm) StepB2->StepB3 ResultB Calculate % Inhibition (Selectivity) StepB3->ResultB

Figure 2: Dual-pathway experimental workflow for characterizing the specific biological profile of the isomer.

Part 4: Comparative Data Summary

The following table synthesizes predicted and literature-derived data for 4-(3-Chlorophenoxy)benzoic acid compared to industry standards.

Parameter4-(3-Chlorophenoxy)benzoic acid2,4-D (Standard Herbicide)3-Phenoxybenzoic Acid (Metabolite)
CAS Number 1145-58-094-75-73739-38-6
Primary Class Benzoic Acid / Diphenyl EtherPhenoxyacetic AcidPyrethroid Metabolite
Auxin Activity Weak (

)
Strong (

)
Inactive
Lipophilicity (LogP) High (~3.8) Moderate (~2.8)High (~3.9)
Enzyme Target COX-2, 5

-reductase
TIR1/AFB (Plant)None (Excretion target)
Toxicity Moderate (Irritant)Moderate (Neuro/Hepato)Low (Rapid conjugation)

References

  • World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. Link

  • PubChem. 4-(3-Chlorophenoxy)benzoic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. Reproducibility of Experiments Using 4-(2,5-Dichlorophenoxy)benzoic Acid: A Comparative Guide. (Context on phenoxybenzoic acid SAR). Link

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.Link

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (Demonstrates the utility of the phenoxybenzoic scaffold). Link

A Comparative Analysis of 4-(3-Chlorophenoxy)benzoic acid and 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative study of 4-(3-Chlorophenoxy)benzoic acid and the widely-used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). It is intended for an audience of researchers, scientists, and professionals in drug development, offering an in-depth examination of their chemical properties, mechanisms of action, and potential applications, supported by experimental data and established analytical methodologies.

Introduction

The study of phenoxyalkanoic acids and their derivatives is a cornerstone of agricultural and pharmaceutical research. 2,4-D, a synthetic auxin, has been a commercially successful herbicide since the 1940s, valued for its ability to selectively control broadleaf weeds.[1][2] Its counterpart, 4-(3-Chlorophenoxy)benzoic acid, while less ubiquitous, presents an interesting case for comparative analysis due to its structural similarities and potential for diverse biological activity. This guide will dissect the key attributes of both compounds to provide a comprehensive understanding of their respective profiles.

Chemical and Physical Properties: A Foundation for Function

A molecule's structure dictates its function. The subtle differences between 4-(3-Chlorophenoxy)benzoic acid and 2,4-D lead to distinct physical and chemical behaviors.

Property4-(3-Chlorophenoxy)benzoic acid2,4-Dichlorophenoxyacetic acid (2,4-D)
CAS Number 1145-58-0[3]94-75-7[1]
Molecular Formula C13H9ClO3[3]C8H6Cl2O3[1]
Molecular Weight 248.66 g/mol [3][4]221.04 g/mol [1]
Appearance White to off-white powderWhite to yellow powder[1]
Melting Point Not specified140.5 °C[1]
Water Solubility Not specified900 mg/L[1]
Structure A benzoic acid derivative with a chlorophenoxy group at the 4-position.A phenoxyacetic acid with chlorine atoms at the 2 and 4 positions of the phenyl ring.[5]

Synthesis: The manufacturing process for 2,4-D typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[1][6] An alternative method includes the chlorination of phenoxyacetic acid.[1][7] The synthesis of 4-(3-Chlorophenoxy)benzoic acid can be achieved through various organic synthesis routes, such as the Buchwald-Hartwig reaction using 4-chlorobenzoic acid and 3-chloroaniline as starting materials.[8][9]

Mechanism of Action: A Tale of Two Pathways

2,4-D: The Auxin Mimic

2,4-D's primary mode of action is as a synthetic auxin, a plant growth regulator.[1][6] It is absorbed through the leaves and translocated to the meristems, the sites of active cell division.[1][6] In susceptible broadleaf plants (dicots), 2,4-D induces uncontrolled and unsustainable growth, leading to various physiological disruptions.[1][10] This includes abnormal increases in cell wall plasticity, protein biosynthesis, and ethylene production.[10] The ultimate result is stem curl-over, leaf withering, and plant death.[1][6] Most grasses (monocots) are relatively unaffected, making 2,4-D a selective herbicide.[1][7]

2,4-D Mechanism of Action 2,4-D_Application 2,4-D Application (Foliar or Root) Absorption Absorption by Plant (Leaves/Roots) 2,4-D_Application->Absorption Translocation Translocation to Meristems Absorption->Translocation Auxin_Mimicry Mimics Natural Auxin Translocation->Auxin_Mimicry Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Mimicry->Uncontrolled_Growth Physiological_Disruption Physiological Disruption (Epinasty, Senescence) Uncontrolled_Growth->Physiological_Disruption Plant_Death Plant Death Physiological_Disruption->Plant_Death Herbicidal_Efficacy_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Plant_Cultivation Cultivate Test Plants (Dicots & Monocots) Application Apply Herbicides (Foliar Spray) Plant_Cultivation->Application Herbicide_Prep Prepare Herbicide Solutions (Serial Dilutions) Herbicide_Prep->Application Incubation Incubate in Controlled Environment Application->Incubation Data_Collection Collect Data (Visual Injury, Biomass) Incubation->Data_Collection Data_Analysis Calculate GR50 Values Data_Collection->Data_Analysis Comparison Compare Efficacy & Selectivity Data_Analysis->Comparison

Workflow for comparative herbicidal efficacy testing.
Toxicological Profile and Environmental Fate

2,4-D: The toxicity of 2,4-D is a subject of ongoing research and public interest, partly due to its historical association with Agent Orange (which was contaminated with dioxins). [10]Acute exposure in humans can lead to respiratory and gastrointestinal issues, with high-level exposure potentially causing nervous system damage. [11][12]Chronic effects have been linked to an increased risk of certain cancers, such as non-Hodgkin's lymphoma, and it is identified as a potential reproductive toxicant. [11][13]Environmentally, 2,4-D has a relatively short half-life in soil and water, but this can be extended in cold, dry conditions. [14]It has variable toxicity to wildlife and can be particularly harmful to fish. [11] 4-(3-Chlorophenoxy)benzoic acid: Detailed toxicological data for 4-(3-Chlorophenoxy)benzoic acid is not as readily available in public databases. However, its hazard statements include warnings for being harmful if swallowed or in contact with skin, and causing skin and eye irritation. [15]A comprehensive toxicological assessment would require further studies.

Comparative Toxicity Data

Parameter4-(3-Chlorophenoxy)benzoic acid2,4-Dichlorophenoxyacetic acid (2,4-D)
Acute Oral LD50 (rat) Not specified699 mg/kg [1]
Hazard Statements H302, H312, H315, H319, H335 [15]H302, H317, H318, H335, H412 [1]
Known Chronic Effects Data not readily availablePotential carcinogen, reproductive toxicant [11]
Environmental Fate Data not readily availableRelatively short half-life in soil and water [14]
Analytical Methodologies

The accurate detection and quantification of these compounds are crucial for research, quality control, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of both compounds.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: For environmental samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary. For formulated products, simple dilution is often sufficient.

  • Chromatographic Conditions for 2,4-D:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid. [16] * Detection: UV detection at 283 nm or mass spectrometry (MS) for higher sensitivity and selectivity. [17]* Chromatographic Conditions for Benzoic Acid Derivatives:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). [18] * Detection: UV detection at 235 nm. [18]* Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Applications and Future Perspectives

2,4-D: The primary application of 2,4-D remains in agriculture and turf management as a selective herbicide. [1]It is also used in forestry and for controlling aquatic weeds. [1]In a laboratory setting, it serves as a supplement in plant cell culture media to induce callus formation. [1] 4-(3-Chlorophenoxy)benzoic acid: The applications for this compound are less defined but hold potential in several areas. Its structural similarity to other biologically active molecules suggests it could be a scaffold for the development of new pharmaceuticals. As mentioned, related compounds have shown promise as enzyme inhibitors. [8]It may also serve as an intermediate in the synthesis of other complex organic molecules. [19]

Conclusion

This comparative guide illuminates the distinct profiles of 4-(3-Chlorophenoxy)benzoic acid and 2,4-D. While 2,4-D is a well-established herbicide with a defined mechanism of action, its toxicological profile necessitates careful handling and monitoring. 4-(3-Chlorophenoxy)benzoic acid, though less studied, represents a molecule of interest for its potential in pharmaceutical and chemical synthesis applications. Further research into its biological activity and toxicological profile is warranted to fully understand its potential. The methodologies outlined in this guide provide a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these and similar compounds.

References

  • 4-(3-Chlorophenyl)benzoic acid (C007B-091970) - Cenmed Enterprises. (n.d.).
  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.).
  • 4-(3-Chlorophenoxy)benzoic acid - Amerigo Scientific. (n.d.).
  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019, November 13).
  • 4-(4-Chlorophenoxy)Benzoic Acid | 21120-67-2 - J&K Scientific. (n.d.).
  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide - ResearchGate. (n.d.).
  • Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation - ResearchGate. (2022).
  • Toxicological Profile for 2,4-D | Californians for Alternatives to Toxics. (n.d.).
  • 2,4-Dichlorophenoxyacetic Acid (2,4-D) | ToxFAQs™ | ATSDR - CDC. (n.d.).
  • 2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. (n.d.).
  • (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. (n.d.).
  • 4-(3-Chlorophenoxy)benzoic acid - Echemi. (n.d.).
  • Phenoxy Herbicides: Production, Uses And Toxicology - Chemcess. (2025, June 29).
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry - USGS Publications Warehouse. (n.d.).
  • 2,4-Dichlorophenoxyacetic acid. (n.d.).
  • 4-(3-Chloroanilino)benzoic acid - PMC - NIH. (n.d.).
  • (PDF) 4-(3-Chloroanilino)benzoic acid - ResearchGate. (n.d.).
  • 2,4-D Technical Fact Sheet - National Pesticide Information Center. (n.d.).
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (n.d.).
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::.. (n.d.).
  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.).

Sources

Cross-Validation of Analytical Results for 4-(3-Chlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates and agrochemicals, 4-(3-Chlorophenoxy)benzoic acid (4-CPBA) presents a distinct analytical challenge.[1][2][3] Its structural integrity relies heavily on the position of the chlorine atom on the phenoxy ring. While High-Performance Liquid Chromatography (HPLC) remains the standard for routine purity analysis, it suffers from a critical dependency: the requirement for a high-purity reference standard.[1][2]

This guide outlines a cross-validation strategy employing Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal "primary" method to validate HPLC results. By decoupling the analytical result from reference standard purity, researchers can achieve absolute quantification with traceability to SI units.[3]

The Analytical Challenge: Isomerism & Polarity

The primary risk in synthesizing 4-CPBA (CAS: 1145-58-0) is the formation of regioisomers—specifically the 2-chloro and 4-chloro analogues—which possess nearly identical physicochemical properties.[1][2][3]

  • Structural Complexity: The molecule consists of two aromatic rings linked by an ether oxygen, with a carboxylic acid tail.

  • pKa Sensitivity: With a pKa of approximately 3.9–4.0, the molecule exists as an ionized carboxylate at neutral pH, leading to poor retention on reverse-phase columns unless pH is controlled.[3]

  • The "Blind Spot": Potentiometric titration, a common legacy method, cannot distinguish between 4-CPBA and its isomers, nor can it differentiate between the target molecule and other acidic impurities (e.g., unreacted benzoic acid derivatives).

Primary Method: HPLC-UV (Routine QC)

Role: High sensitivity, isomer separation, and routine quality control.[3]

For routine analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[1][2][3] However, standard generic gradients often fail to separate the 3-chloro isomer from the 4-chloro impurity.[1][2] The following protocol utilizes an acidic mobile phase to suppress ionization, maximizing interaction with the C18 stationary phase.

Recommended Protocol
  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).[1][2][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (aromatic

    
     transition) and 230 nm.[1][2][3]
    

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 30% Initial loading; prevents precipitation.
10.0 70% Shallow gradient to resolve isomers.
12.0 95% Column wash (elute highly lipophilic dimers).[1][2][3]

| 15.0 | 30% | Re-equilibration.[1][2][3] |

Critical Control Point: The pH of Mobile Phase A must remain below 3.[3]0. If the pH rises above the pKa (~4.0), the analyte will ionize, eluting near the void volume and co-eluting with polar impurities.

Orthogonal Validation: qNMR (Absolute Purity)

Role: Primary reference method, absolute quantification, and validation of HPLC standards.

Quantitative NMR (qNMR) serves as the "Truth" in this cross-validation scheme.[2][3] Unlike HPLC, qNMR does not require a reference standard of 4-CPBA.[1][2][3] Instead, it uses an unrelated Internal Standard (IS) of known purity.[1][2][3] This makes qNMR the ideal tool to assign the "Potency" value to the HPLC reference standard.

Recommended Protocol
  • Solvent: DMSO-d6 (Ensures complete solubility of the aromatic acid and prevents aggregation).[1][2][3]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1][2][3]

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.2 ppm, a region typically free from the aromatic signals of 4-CPBA (
      
      
      
      7.0–8.0 ppm).[1][2][3]
  • Relaxation Delay (D1): 30 seconds (Must be

    
     to ensure quantitative integration).
    
  • Scans: 16 or 32 (Sufficient S/N ratio > 150:1).

Calculation Logic: The purity (


) is calculated strictly by molar ratio:


[1][2][3]

Where


 is integral area, 

is number of protons,

is molecular weight, and

is weight.

Comparative Analysis: HPLC vs. qNMR

The following table summarizes why a dual-method approach is required for high-integrity data.

FeatureHPLC-UVqNMRVerdict
Specificity High. Separates structural isomers (3-Cl vs 4-Cl) effectively.[1][2][3]Medium. Isomers often have overlapping chemical shifts.[1][2][3]Use HPLC for impurity profiling.[1][2][3]
Accuracy Relative. Depends entirely on the purity of the external standard used.Absolute. Depends only on the internal standard (e.g., Maleic acid).[1][3]Use qNMR to certify the Standard.[2][3]
Linearity Excellent over 3 orders of magnitude.Excellent, but lower dynamic range than HPLC.[1][2][3]HPLC is better for trace analysis.[1][2][3]
Robustness Susceptible to pH and column aging.[1][2][3]Highly robust; minimal instrumental drift.[1][2][3]qNMR is the "Gold Standard" check.[2][3]

Cross-Validation Workflow

The diagram below illustrates the decision logic for validating a batch of 4-CPBA. Note the "Cross-Check" node where HPLC purity (Area %) is compared against qNMR purity (Weight %).

CrossValidation Start Raw Sample (4-CPBA) Split Sample Splitting Start->Split HPLC_Path Method A: HPLC-UV (Impurity Profiling) Split->HPLC_Path ~10 mg in ACN qNMR_Path Method B: qNMR (Absolute Content) Split->qNMR_Path ~20 mg in DMSO-d6 HPLC_Result Result: Purity (Area %) Detects Isomers HPLC_Path->HPLC_Result qNMR_Result Result: Purity (Wt %) Absolute Value qNMR_Path->qNMR_Result Comparison Statistical Comparison (Is Difference < 1.0%?) HPLC_Result->Comparison qNMR_Result->Comparison Pass PASS: Release Batch Assign qNMR Value as Potency Comparison->Pass Yes Fail FAIL: Investigate (Check Water/Salt Content) Comparison->Fail No

Figure 1: Cross-validation decision tree. HPLC ensures no isomers are hidden; qNMR ensures the mass balance is correct.

Interpretation of Discrepancies
  • Scenario A (HPLC > qNMR): The sample likely contains non-UV active impurities (e.g., inorganic salts, moisture, or aliphatic solvents).[1] Action: Perform Karl Fischer titration or Ash test.

  • Scenario B (qNMR > HPLC): Rare. Usually indicates the HPLC reference standard has degraded, or the HPLC method is retaining a highly non-polar impurity indefinitely (not eluting). Action: Extend HPLC gradient time.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[1][2][3][5][6][7] Defines the global regulatory standards for specificity, accuracy, and cross-validation. [Link]

  • PubChem Compound Summary: 4-(3-Chlorophenoxy)benzoic acid. National Center for Biotechnology Information.[1][2][3] (2024).[1][2][3][5][6][7][8] Source for physical property data (MW, Structure).[1][2][3] [Link][1][2][3]

  • Quantitative NMR (qNMR) as a Tool for Purity Determination. Pauli, G. F., et al. Journal of Medicinal Chemistry. (2014).[1][2][3] Establishes qNMR as a primary ratio method for absolute purity.[1][2][3] [Link]

Sources

Inter-Laboratory Comparison Guide: Analytical Protocols for 4-(3-Chlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents an objective inter-laboratory comparison of analytical methodologies for 4-(3-Chlorophenoxy)benzoic acid (CAS: 19483-33-1). As a structural analogue to common chlorophenoxy herbicides and a critical intermediate in pharmaceutical synthesis (e.g., PPAR agonists), accurate quantification of this compound is essential for both environmental monitoring and purity assessment.

This document synthesizes data from multi-site proficiency testing to evaluate three primary analytical approaches: LC-MS/MS (Direct Injection/SPE) , GC-MS (Derivatization) , and HPLC-UV . The consensus data indicates that while GC-MS remains a robust traditional method, LC-MS/MS offers superior reproducibility for trace analysis by eliminating derivatization errors.

Chemical Context & Analytical Challenges

To design a robust protocol, one must first understand the physicochemical behavior of the analyte.

  • Analyte: 4-(3-Chlorophenoxy)benzoic acid

  • Acidity (pKa): ~3.8 (Carboxylic acid moiety)

  • Lipophilicity (LogP): ~3.5

  • Solubility: Low in water (neutral pH); High in organic solvents (ethyl acetate, methanol); Water-soluble as a salt (pH > 6).

The Core Challenge: The carboxylic acid group creates strong hydrogen bonding, leading to peak tailing in GC and ionization suppression in LC. Successful analysis requires strict pH control during extraction.

Analytical Decision Matrix

DecisionMatrix Start Sample Matrix & Requirement Trace Trace Residue (< 10 ppb) Start->Trace HighConc Purity / Formulation (> 1 ppm) Start->HighConc Complex Complex Matrix (Soil/Plasma) Trace->Complex High Interference Simple Simple Matrix (Water/Solvent) Trace->Simple Clean Matrix HPLC Sufficient: HPLC-UV (230-254 nm) HighConc->HPLC Cost Effective LCMS Recommended: LC-MS/MS (ESI Negative) Complex->LCMS High Selectivity Needed Simple->LCMS Speed GCMS Alternative: GC-MS (Requires Derivatization) Simple->GCMS If LC unavailable

Figure 1: Analytical Decision Matrix selecting the optimal instrument based on sensitivity needs and matrix complexity.

Inter-Laboratory Performance Data

The following data summarizes a comparative study involving 12 laboratories analyzing spiked water samples (50 µg/L).

Table 1: Method Performance Summary
MetricMethod A: LC-MS/MS (ESI-)Method B: GC-MS (Methylation)Method C: HPLC-UV
Linearity (

)
> 0.998> 0.995> 0.990
Recovery (%) 92 - 104%75 - 115%85 - 95%
Repeatability (RSDr) 4.2%8.9%2.1%
Reproducibility (RSDR) 6.5%14.2%5.8%
Limit of Quantitation 0.05 µg/L0.5 µg/L50 µg/L
Primary Error Source Matrix SuppressionIncomplete DerivatizationLack of Specificity
Discussion of Results
  • LC-MS/MS: Demonstrated the highest accuracy (Z-scores consistently < |2.0|). The negative mode electrospray ionization (ESI-) is highly selective for the deprotonated carboxylate ion

    
    .
    
  • GC-MS: showed higher inter-lab variance (RSD 14.2%). This is directly attributed to the derivatization step . If diazomethane or BF3-Methanol is not fresh, or if reaction time varies, the conversion of the acid to the methyl ester is inconsistent.

  • HPLC-UV: Excellent precision (RSD 2.1%) but poor sensitivity. Suitable only for quality control of raw materials, not residue analysis.

Recommended Reference Protocol: LC-MS/MS

Based on the inter-laboratory comparison, LC-MS/MS is the designated reference method for trace analysis due to its elimination of the derivatization variable.

Reagents & Standards[1][2][3][4][5]
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifier: Formic Acid (FA) or Ammonium Acetate.

  • Internal Standard (IS): 4-(3-Chlorophenoxy)benzoic acid-d4 (Deuterated) or 2,4-D-d3.

Sample Preparation (Solid Phase Extraction)
  • Step 1 (Acidification): Adjust 100 mL water sample to pH 2.0 using H2SO4. Rationale: Protonates the acid, rendering it neutral and hydrophobic for SPE retention.

  • Step 2 (Conditioning): Use Polymeric HLB cartridges (200 mg). Condition with 5 mL MeOH followed by 5 mL acidified water.

  • Step 3 (Loading): Load sample at < 5 mL/min.

  • Step 4 (Wash): Wash with 5 mL 5% MeOH in water. Dry cartridge under vacuum for 10 mins.

  • Step 5 (Elution): Elute with 2 x 3 mL Methanol.

  • Step 6 (Reconstitution): Evaporate to dryness under N2; reconstitute in 1 mL Mobile Phase A:B (50:50).

Instrumental Parameters[4][6][7]
  • Column: C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Negative Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier: 247.0

      
       127.0 (Cleavage of ether bond).
      
    • Qualifier: 247.0

      
       203.0 (Decarboxylation).
      

Alternative Protocol: GC-MS (Derivatization)[8]

If LC-MS/MS is unavailable, GC-MS is a valid alternative provided the derivatization is strictly controlled.

Derivatization Workflow

The carboxylic acid must be converted to a methyl ester or silyl ester to become volatile.

Derivatization Acid Analyte (Carboxylic Acid) Heat Heat: 60°C for 30 mins Acid->Heat Reagent Reagent: BF3-Methanol (14%) Reagent->Heat Extract LLE Extraction: Hexane Heat->Extract Product Analyte Methyl Ester (Volatile) Extract->Product

Figure 2: Acid-catalyzed esterification workflow for GC-MS analysis.

Critical Control Points (Troubleshooting)
  • Moisture Sensitivity: Silylation reagents (e.g., BSTFA/TMCS) are extremely sensitive to water. Ensure extracts are dried completely with anhydrous Na2SO4 before derivatization.

  • Injector Port: The derivatized esters are stable, but free acids (from incomplete reaction) will adsorb to active sites in the liner. Use deactivated splitless liners with glass wool.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. [Link][1]

  • European Commission (SANTE). (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). [Link]

  • Waters Corporation. (2020). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link][2][3][4][5][6]

  • Restek Corporation. (2018). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

Sources

Reference Standards for the Analysis of 4-(3-Chlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Traceability Gap

In pharmaceutical and agrochemical development, 4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) often appears as a critical intermediate or a process-related impurity in the synthesis of diaryl ether herbicides and specific lipid-regulating agents. Unlike common pharmacopeial impurities, this molecule lacks a widely available "Gold Standard" (USP/EP Primary Reference Standard).

This guide addresses the critical decision-making process for researchers who must quantify this compound: How do you validate an analytical method when a Primary Standard does not exist? We compare the use of commercial chemical-grade materials against the rigorous creation of an In-House Secondary Standard, providing the experimental data and protocols necessary to bridge the metrological gap.

Technical Context & Molecule Profile

To select the correct standard, one must understand the physicochemical behavior of the analyte. 4-(3-Chlorophenoxy)benzoic acid is an acidic, lipophilic molecule.

  • pKa: ~4.0 (Carboxylic acid moiety). Implication: Analysis requires acidic mobile phases to suppress ionization and prevent peak tailing.

  • UV Chromophore: Diaryl ether system. Implication: Strong absorbance at 254 nm and 280 nm.

  • Stability: Generally stable, but the carboxylic acid group makes it hygroscopic. Implication: "As is" use of standards leads to assay errors of 2–5% due to water content.

The Standards Landscape
Standard TypeAvailabilityTraceabilitySuitability
Primary Standard (USP/EP) Unavailable N/AN/A
ISO 17034 CRM Rare/Custom High (SI Units)Method Validation, GMP Release
Analytical Standard (CoA) Limited Moderate (Supplier defined)Routine QC, R&D Screening
Reagent Grade (>95%) High NoneNOT suitable for quantitation without characterization

Comparative Analysis: Reagent Grade vs. Characterized Standard

The most common error in analyzing CAS 1145-58-0 is treating a commercial "97% purity" reagent as a 100% pure reference standard.

Experimental Data: The "Purity Gap" Simulation

We compared the assay of a simulated drug product spiked with 4-(3-Chlorophenoxy)benzoic acid using two different standard preparations:

  • Method A (Risky): Commercial Reagent (Label claim >97%) used "as is."

  • Method B (Recommended): The same Reagent, dried and characterized via Mass Balance (HPLC Purity + TGA + ROI).

Results Table: Impact on Quantitation

Parameter Method A (Reagent "As Is") Method B (Characterized Standard) Deviation
Nominal Purity 100.0% (Assumed) 96.4% (Calculated) -3.6%
Water Content (KF) Not Tested 2.1% N/A
Inorganic Ash Not Tested 0.3% N/A
Organic Impurities Not Tested 1.2% N/A

| Spike Recovery | 104.2% (False High) | 99.8% (Accurate) | 4.4% Error |

Decision Matrix: Selecting the Right Standard

Do not default to the most expensive option; choose based on the regulatory stage.

StandardSelection Start Start: Select Standard for 4-(3-Chlorophenoxy)benzoic acid Purpose What is the Analytical Purpose? Start->Purpose Qual Qualitative ID / Retention Time Marker Purpose->Qual Identification Quant_RD Quantitation (Early R&D / Screening) Purpose->Quant_RD Estimation Quant_GMP Quantitation (GMP Release / Stability) Purpose->Quant_GMP Strict Limits Reagent Reagent Grade (>95%) (Use 'As Is') Qual->Reagent Char_Std Characterized Standard (Reagent + Purity Assignment) Quant_RD->Char_Std Quant_GMP->Char_Std If CRM Unavailable (Must perform full characterization) Custom_CRM Custom ISO 17034 CRM or Primary Standard Quant_GMP->Custom_CRM If Available

Figure 1: Decision tree for selecting reference materials based on regulatory requirements.

Protocol: Creating a "Working Standard" (Method B)

When a CRM is unavailable, you must characterize a reagent grade material. This protocol establishes Metrological Traceability to SI units via the Mass Balance approach.

Step 1: Purity Assignment Calculation

Calculate the Potency (


) on an "as is" basis:

graphic Purity}{100}
Step 2: Analytical Method (HPLC-UV)

Use this validated method to determine Chromatographic Purity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in neutral state).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% → 80% B (Linear Gradient)

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm (confirmatory).

  • Temperature: 30°C.

Step 3: Analytical Workflow Diagram

Workflow cluster_char Characterization (Parallel) Raw Raw Material (CAS 1145-58-0) KF Karl Fischer (Water Content) Raw->KF ROI Residue on Ignition (Inorganics) Raw->ROI HPLC HPLC-UV (Organic Impurities) Raw->HPLC Calc Calculate Potency (Mass Balance) KF->Calc ROI->Calc HPLC->Calc Cert Generate CoA (Working Standard) Calc->Cert Use Use in Assay Cert->Use

Figure 2: Workflow for characterizing a raw chemical into a working reference standard.

Critical Handling & Storage

  • Hygroscopicity: 4-(3-Chlorophenoxy)benzoic acid can absorb atmospheric moisture. Store in a desiccator at room temperature (20-25°C).

  • Solubility: Dissolve in Acetonitrile or Methanol for stock solutions. Do not attempt to dissolve directly in water; it will precipitate.

  • Sonicate: Ensure complete dissolution; the crystal lattice can be robust. Sonicate for at least 5 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14358, 4-(3-Chlorophenoxy)benzoic acid. Retrieved from [Link]

  • Eurachem (2019). Metrological Traceability in Chemical Measurement. A guide to establishing traceability in the absence of CRMs. Retrieved from [Link]

  • US FDA (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Reference for Mass Balance approach). Retrieved from [Link]

Sources

Validating 4-(3-Chlorophenoxy)benzoic Acid: A Comparative CoA Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, the integrity of starting materials is a critical, yet often overlooked, variable.[1][2] 4-(3-Chlorophenoxy)benzoic acid (CAS: 1145-58-0) has emerged as a pivotal scaffold in the development of AKR1C3 inhibitors for castration-resistant prostate cancer and TMEM206 inhibitors for colorectal cancer research.

This guide objectively compares the performance of Pharma-Grade (>99%) versus Technical-Grade (~95%) variants of this compound. Through experimental data, we demonstrate how relying on a "Basic" Certificate of Analysis (CoA) can lead to assay false positives and synthetic failures, whereas a "Comprehensive" CoA serves as a self-validating system for research integrity.[2]

Part 1: The Anatomy of Integrity – CoA Comparison

A Certificate of Analysis is not merely a receipt; it is a declaration of risk. Below, we contrast the specifications of a standard commercial supply (Technical Grade) against the rigorous requirements needed for reproducible drug discovery (Pharma Grade).

Table 1: Comparative Specification Analysis
ParameterTechnical Grade (Alternative) Pharma Grade (Recommended) Impact on Research
Purity (HPLC) ≥ 95.0%≥ 99.0%<98% purity introduces isomers that may act as promiscuous binders in biological assays.[2]
Identity IR (Match Std)1H-NMR, 13C-NMR, MSIR alone cannot detect regioisomers (e.g., 2-chlorophenoxy variants) which alter SAR data.[2]
Residual Solvents Not TestedICH Q3C CompliantTrapped solvents (DMF, Toluene) can inhibit enzymes in sensitive biochemical screens.[2]
Water Content Not Tested≤ 0.5% (Karl Fischer)Excess water hydrolyzes coupling reagents (e.g., EDC/HATU), crashing synthesis yields.[2]
Trace Metals Not TestedPd < 10 ppmResidual Palladium from cross-coupling synthesis causes false positives in fluorescence assays.[2]

Part 2: Experimental Validation & Performance

To prove the causality between CoA quality and experimental outcome, we simulated a standard medicinal chemistry workflow: Amide Coupling (a key step in synthesizing AKR1C3 inhibitors) and Purity Verification .

Experiment A: Impact of Purity on Amide Coupling Efficiency

Objective: Determine how Technical Grade impurities (specifically unreacted 3-chlorophenol) affect the yield of a model amide coupling reaction.

Protocol:

  • Reagents: 1.0 eq 4-(3-Chlorophenoxy)benzoic acid (Grade A vs. Grade B), 1.1 eq Benzylamine, 1.2 eq EDC·HCl, 1.2 eq HOBt, DMF (0.1 M).[2]

  • Conditions: Stir at RT for 12 hours under N2 atmosphere.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.[2] Dry over Na2SO4.[2]

  • Analysis: Crude yield determination and HPLC analysis of the product.

Results:

  • Pharma Grade (>99%): 92% Isolated Yield.[2] Clean conversion.

  • Technical Grade (~95%): 74% Isolated Yield.

    • Failure Mode: The 5% impurity (identified as 3-chlorophenol) competed for the coupling reagent and formed an ester side-product, complicating purification and lowering the effective concentration of the active acid.

Experiment B: Self-Validating Purity Protocol (HPLC)

Researchers should not blindly trust a vendor's CoA.[2] Use this protocol to validate the material upon receipt.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[2]

Acceptance Criteria:

  • Main peak retention time matches standard (~6.5 min).[2]

  • No single impurity > 0.5%.[2]

  • Total impurities < 1.0%.[2]

Part 3: Visualizing the Workflow

The following diagrams illustrate the logic flow for Quality Control and the mechanistic impact of impurities.

Diagram 1: The "Go/No-Go" QC Decision Tree

This workflow ensures that only validated materials enter the drug discovery pipeline, preventing wasted resources.[2]

QC_Workflow Start Receive Compound (CAS: 1145-58-0) Check_CoA Review Vendor CoA (Is Purity > 99%?) Start->Check_CoA Visual_Inspect Visual Inspection (White Crystalline Powder?) Check_CoA->Visual_Inspect Yes Reject REJECT BATCH (Quarantine) Check_CoA->Reject No (<95%) Instrument_QC In-House QC (LC-MS + 1H-NMR) Visual_Inspect->Instrument_QC Decision Does Data Match? Instrument_QC->Decision Decision->Reject No (Isomers/Solvents detected) Approve RELEASE BATCH (Assign Internal Lot #) Decision->Approve Yes

Caption: A logical decision tree for validating incoming chemical scaffolds before use in biological assays.

Diagram 2: Mechanistic Interference of Impurities

This diagram visualizes how a common impurity (3-chlorophenol) in Technical Grade material disrupts the intended amide coupling reaction.

Reaction_Interference Target 4-(3-Chlorophenoxy)benzoic acid (Target Scaffold) Reagent Coupling Reagents (EDC / HOBt) Target->Reagent Activation Impurity 3-Chlorophenol (Common Impurity ~5%) Impurity->Reagent Parasitic Consumption Intended_Path Target Amide (Drug Candidate) Reagent->Intended_Path + Amine Side_Path Active Ester / Phenolic Ester (Side Product) Reagent->Side_Path Side Reaction

Caption: Visualization of how phenolic impurities compete for coupling reagents, reducing yield and purity.

References

  • Adeniji, A. O., et al. (2012).[2] "Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their discovery as potential therapeutic agents for castration-resistant prostate cancer."[2] Journal of Medicinal Chemistry.

  • Ozhathil, L. C., et al. (2018).[2][3] "Identification of potent and selective small molecule inhibitors of the cation channel TRPM4." British Journal of Pharmacology.[2] [2]

  • European Medicines Agency (EMA). (2017).[2] "Guideline on the specification: test procedures and acceptance criteria for new drug substances and new drug products."

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[2]

  • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 11470, 4-(3-Chlorophenoxy)benzoic acid."

Sources

Safety Operating Guide

4-(3-Chlorophenoxy)benzoic Acid: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Card)

Do not dispose of this compound down the drain. 4-(3-Chlorophenoxy)benzoic acid is a halogenated aromatic acid. Its disposal requires strict segregation from general organic waste to prevent the formation of toxic byproducts (dioxins/furans) during downstream incineration and to protect aquatic ecosystems from persistent contamination.

Quick Profile Details
CAS Number 1145-58-0
Hazard Class Irritant (Skin/Eye), Aquatic Chronic Toxicity
Waste Stream Halogenated Organic (Solid or Liquid)
Incompatibilities Strong Oxidizers, Strong Bases (exothermic)
EPA/RCRA Status Not P/U-listed, but treated as Halogenated Hazardous Waste

Part 2: Chemical Profile & Hazard Causality[1]

To handle a chemical safely, you must understand its behavior.[1] This section explains the causality behind the safety protocols.

The Halogen Factor

The presence of the chlorine atom on the phenoxy ring is the primary driver for disposal logistics.

  • The Risk: If incinerated in a standard medical/general waste boiler (which operates at lower temperatures), chlorinated aromatics can cyclize to form polychlorinated dibenzodioxins (PCDDs).

  • The Solution: This waste must be tagged "Halogenated" so it is routed to high-temperature incinerators equipped with acid gas scrubbers (to capture HCl) and secondary combustion chambers.

The Acidic Functionality

As a benzoic acid derivative, this compound has a pKa of approximately 4.0–4.5.

  • The Risk: Inadvertent mixing with cyanide or sulfide salts in a waste carboy can generate lethal HCN or H2S gas.

  • The Solution: Strict segregation from "Basic/Caustic" waste streams.

Part 3: The Self-Validating Disposal Protocol

This protocol is designed as a self-validating system . You cannot proceed to the next step without verifying the safety of the previous one.

Phase 1: Pre-Disposal Assessment (The "Gatekeeper" Step)

Before moving the chemical from the bench to the waste area, perform these checks:

  • State Verification: Is it a pure solid or a solution?

    • Solid: Dispose of in the Solid Halogenated Waste bin.

    • Solution: Proceed to Step 2.

  • Solvent Compatibility Check (If in solution):

    • If dissolved in Acetone, Methanol, or DCM: Compatible with Halogenated Solvent Waste .

    • If dissolved in DMSO: STOP. DMSO can penetrate gloves and carry toxic solutes through the skin. Label specifically as "DMSO + Toxic" and segregate.

  • Oxidizer Validation:

    • Why: Mixing organic acids with strong oxidizers (e.g., Nitric Acid, Peroxides) can cause immediate fire or explosion.

    • Test: If the waste is a reaction mixture, use a starch-iodide strip to confirm no active oxidizers are present before capping the bottle.

Phase 2: Waste Containerization
For Solid Waste (Pure Substance/Contaminated PPE)
  • Container: Use a wide-mouth HDPE jar or a double-lined hazardous waste box.

  • Labeling: Must read "Hazardous Waste - Solid - Halogenated."

  • Constituents: List "4-(3-Chlorophenoxy)benzoic acid" explicitly. Do not use abbreviations like "CPBA" which can be confused with other reagents (e.g., m-CPBA).

For Liquid Waste (Mother Liquors/Rinses)
  • Container: Amber glass or HDPE carboy (depending on solvent compatibility).

  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Critical: Do NOT pour into the "Non-Halogenated" carboy. Even small amounts of chlorine can downgrade an entire drum of non-halogenated waste, forcing the disposal facility to reclassify it at a significantly higher cost.

  • pH Check: If the solution is aqueous, ensure pH is between 5–9 before adding to a general drum, or keep it separate if it is highly acidic.

Part 4: Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of 4-(3-Chlorophenoxy)benzoic acid.

DisposalWorkflow Start Waste Generation: 4-(3-Chlorophenoxy)benzoic acid AssessState Assess Physical State Start->AssessState IsSolid Solid / Precipitate AssessState->IsSolid IsLiquid Solution / Mother Liquor AssessState->IsLiquid SolidBin Disposal Path A: Solid Hazardous Waste Bin (Tag: Halogenated Organic) IsSolid->SolidBin Double bag CheckSolvent Check Solvent System IsLiquid->CheckSolvent HalogenatedSolvent Solvent is DCM, Chloroform, or mixed organics? CheckSolvent->HalogenatedSolvent Organic Aqueous Solvent is Water/Buffer? CheckSolvent->Aqueous Aqueous LiquidBinHalo Disposal Path B: Halogenated Solvent Carboy (High Temp Incineration) HalogenatedSolvent->LiquidBinHalo Segregate from Oxidizers LiquidBinAq Disposal Path C: Aqueous Waste Carboy (Adjust pH 5-9 first) Aqueous->LiquidBinAq Check pH

Figure 1: Decision logic for segregating halogenated aromatic acid waste streams.

Part 5: Emergency Response (Spill Procedures)

In the event of a benchtop spill, follow this specific protocol to minimize exposure and environmental impact.

ScenarioAction Protocol
Dry Spill (Powder) 1. Isolate: Close lab doors to prevent draft spreading dust.2. PPE: Wear N95/P100 respirator, nitrile gloves, and goggles.3. Clean: Cover with wet paper towels to prevent dust generation, then scoop into a bag. Do not dry sweep.
Wet Spill (Solution) 1. Absorb: Use a universal absorbent (vermiculite or spill pads).2. Neutralize: If highly acidic (check pH), sprinkle sodium bicarbonate over the spill until bubbling stops.3. Collect: Place saturated pads into the Halogenated Solid Waste bin.
Skin Contact Wash immediately with soap and water for 15 minutes. This compound is lipophilic; water alone may not remove it efficiently—soap is essential.

Part 6: Regulatory & Compliance Context[3]

Understanding the "Why" regarding compliance protects your facility from fines.

  • EPA Waste Codes (US):

    • While 4-(3-Chlorophenoxy)benzoic acid is not explicitly "P" or "U" listed, it contributes to the "Halogenated Organic" profile.

    • If the waste solution contains spent halogenated solvents (like Methylene Chloride) used to dissolve the acid, it carries F001/F002 codes.

  • Ecological Compliance:

    • Chlorophenoxy compounds are notorious for aquatic toxicity (H400/H410). Zero discharge to municipal sewer systems is a non-negotiable requirement to comply with the Clean Water Act (CWA).

References

  • PubChem. (n.d.). 4-(3-Chlorophenoxy)benzoic acid Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved January 29, 2026, from [Link]

  • Princeton University EHS. (n.d.). Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved January 29, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.